Cinitapride-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30N4O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-5-nitro-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide |
InChI |
InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)/i1D3,2D2 |
InChI Key |
ZDLBNXXKDMLZMF-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N |
Origin of Product |
United States |
Foundational & Exploratory
Cinitapride-d5: A Technical Guide on Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and synthesis of Cinitapride-d5, a deuterated analog of the gastroprokinetic agent Cinitapride. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various applications, including pharmacokinetic studies and as internal standards in bioanalytical assays.
Core Chemical Properties
This compound is the deuterium-labeled version of Cinitapride.[1] The incorporation of deuterium isotopes results in a higher molecular weight compared to the parent compound, which is a critical feature for its use as an internal standard in mass spectrometry-based analyses.[1] The deuteration is specifically on the ethoxy group, as indicated by its chemical name.[2]
Quantitative data and key chemical identifiers for this compound are summarized in the table below for clear reference and comparison.
| Property | Data | Citation(s) |
| Compound Name | This compound | [1][2][3] |
| Chemical Name | 4-amino-N-(1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl)-2-(ethoxy-d5)-5-nitrobenzamide | [2] |
| Molecular Formula | C₂₁H₂₅D₅N₄O₄ | [2][3][4] |
| Molecular Weight | 407.53 g/mol (also reported as 407.518 g/mol and 407.52 g/mol ) | [2][3][5] |
| Accurate Mass | 407.258 | [3] |
| CAS Number | 2714421-62-0 | [1][] |
| Parent Compound CAS | 66564-14-5 (Cinitapride) | [4][5] |
| Appearance | Yellow Solid | [2][] |
| Purity | ≥95% | [] |
| Storage | Store at 2-8°C | [] |
| Solubility | Soluble in Acetone (Slightly), DMSO (Slightly), Methanol (Slightly, Heated) | [] |
Synthesis of this compound
The synthesis of this compound involves the coupling of two key intermediates. While specific, detailed experimental protocols for the deuterated version are proprietary to manufacturers, the synthetic route can be logically derived from the known synthesis of the parent compound, Cinitapride.
The synthesis of unlabeled Cinitapride is achieved by reacting 4-amino-2-ethoxy-5-nitrobenzoic acid with N-(3-cyclohexene-1-methyl)-4-aminopiperidine in the presence of a coupling agent like ethyl chloroformate.[] For this compound, the deuterium atoms are located on the ethoxy group. Therefore, the synthesis requires the use of a deuterated starting material, specifically 4-amino-2-(ethoxy-d5)-5-nitrobenzoic acid.
Representative Experimental Protocol
The following protocol is a representative methodology based on the known synthesis of Cinitapride and should be adapted and optimized for specific laboratory conditions.
-
Activation of Carboxylic Acid: In an inert atmosphere, dissolve 4-amino-2-(ethoxy-d5)-5-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or DMF). Cool the solution to 0°C.
-
Addition of Coupling Agent: Add a coupling agent (e.g., ethyl chloroformate or a carbodiimide reagent like DCC/EDC) dropwise to the solution while maintaining the temperature at 0°C. Allow the mixture to stir for 1-2 hours to form the activated intermediate.
-
Coupling Reaction: To the activated intermediate, add a solution of N-(3-cyclohexene-1-methyl)-4-aminopiperidine in the same solvent. A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be added to neutralize the acid formed during the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent. Wash the organic layer sequentially with brine and dry it over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Mechanism of Action: Signaling Pathways
Cinitapride exerts its prokinetic effects through a multi-target mechanism involving serotonergic (5-HT) and dopaminergic (D2) receptors in the gastrointestinal tract.[8][9] It acts as an agonist at 5-HT₄ receptors and an antagonist at 5-HT₂ receptors.[8][10] Some evidence also points to agonist activity at 5-HT₁ receptors and antagonist activity at dopamine D₂ receptors.[][9][10]
The primary prokinetic effect is mediated through the activation of 5-HT₄ receptors on enteric neurons. This activation enhances the release of the neurotransmitter acetylcholine (ACh).[10][11] Increased ACh levels then stimulate muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal contractions and improved motility.[11] The antagonistic actions at 5-HT₂ and D₂ receptors further contribute to this prokinetic effect by inhibiting pathways that would otherwise slow down gastrointestinal transit.[8][9]
Application in Experimental Workflows
Due to its stable isotopic label, this compound is an ideal internal standard for the quantification of Cinitapride in biological matrices (e.g., plasma, serum) using LC-MS/MS. The deuterium label ensures that this compound has nearly identical chemical and physical properties to Cinitapride, causing it to co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte.
General Protocol for Quantification of Cinitapride using this compound
-
Sample Preparation: A known concentration of this compound (internal standard) is spiked into all samples, including calibration standards, quality controls, and unknown study samples.
-
Extraction: The analyte (Cinitapride) and the internal standard (this compound) are extracted from the biological matrix. This is typically achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC Separation: The extracted sample is injected into a liquid chromatography system. A suitable column and mobile phase are used to achieve chromatographic separation of Cinitapride from other matrix components. This compound will co-elute with Cinitapride.
-
MS/MS Detection: The column effluent is directed to a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Cinitapride and this compound using Multiple Reaction Monitoring (MRM).
-
Quantification: The peak area ratio of the analyte (Cinitapride) to the internal standard (this compound) is calculated. This ratio is plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of Cinitapride in the unknown samples is then determined by interpolating their peak area ratios from this curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. This compound - CAS - 66564-14-5 (non-labelled) | Axios Research [axios-research.com]
- 5. tlcstandards.com [tlcstandards.com]
- 8. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cinitapride : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 11. Cinitapride – Uses, Side Effects, Medicines & FAQs - PharmEasy [pharmeasy.in]
A Technical Guide to Deuterium-Labeled Cinitapride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of deuterium-labeled Cinitapride, a critical tool for advanced pharmaceutical research. This document outlines its significance, proposed synthesis, application in experimental protocols, and the expected impact of deuteration on its pharmacokinetic profile. The information presented herein is intended to support researchers in designing and executing robust studies in drug metabolism, pharmacokinetics, and bioanalytical method development.
Introduction to Cinitapride and the Role of Deuteration
Cinitapride is a substituted benzamide with prokinetic and antiemetic properties, acting as a serotonin 5-HT₄ receptor agonist and a 5-HT₂ and dopamine D₂ receptor antagonist.[1] It is primarily used in the treatment of gastrointestinal motility disorders. For research purposes, stable isotope-labeled analogues, particularly deuterium-labeled Cinitapride, are invaluable.
Deuteration, the substitution of hydrogen with its stable isotope deuterium, offers significant advantages in pharmaceutical research. The increased mass of deuterium and the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter the metabolic fate of a drug.[2] This "kinetic isotope effect" can slow down metabolism at specific sites, leading to a more predictable pharmacokinetic profile and potentially improved safety and efficacy.[2][3] In bioanalytical sciences, deuterium-labeled compounds are the gold standard for use as internal standards in quantitative mass spectrometry assays due to their chemical identity and co-eluting properties with the analyte, which corrects for matrix effects and variability in sample processing.[4][5]
Proposed Synthesis of Deuterium-Labeled Cinitapride
Proposed Synthetic Scheme:
A feasible approach would be the deuteration of the N-alkyl piperidine moiety. This could be achieved through the reaction of the des-alkylated piperidine precursor of Cinitapride with a deuterated alkylating agent.
Caption: Proposed synthesis of Deuterium-Labeled Cinitapride.
Experimental Protocol: Synthesis of Deuterium-Labeled Cinitapride (Proposed)
-
Preparation of the Deuterated Alkylating Agent: A deuterated cyclohexenylmethyl halide would first be synthesized. This could be achieved through the reduction of a corresponding cyclohexenecarboxylic acid derivative with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄), followed by conversion of the resulting alcohol to the halide.
-
N-Alkylation: The des-alkylated Cinitapride precursor (4-amino-N-(piperidin-4-yl)-2-ethoxy-5-nitrobenzamide) would be dissolved in an appropriate aprotic solvent such as acetonitrile.
-
A suitable base, for example, potassium carbonate, would be added to the solution to act as a proton scavenger.
-
The deuterated cyclohexenylmethyl halide would then be added to the reaction mixture.
-
The reaction would be stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.
-
Work-up and Purification: Upon completion, the reaction mixture would be filtered, and the solvent removed under reduced pressure. The crude product would then be purified using column chromatography to yield the desired deuterium-labeled Cinitapride.
-
Characterization: The final product would be characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to confirm its structure and determine the isotopic purity.
Quantitative Analysis Using Deuterium-Labeled Cinitapride as an Internal Standard
Deuterium-labeled Cinitapride is an ideal internal standard for the quantification of Cinitapride in biological matrices by LC-MS/MS. Its use can significantly improve the accuracy and precision of the assay by compensating for variations in sample extraction, matrix effects, and instrument response.[6]
Experimental Protocol: LC-MS/MS Quantification of Cinitapride
This protocol is adapted from validated methods for the analysis of unlabeled Cinitapride and incorporates the use of a deuterated internal standard.[7][8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 25 µL of deuterium-labeled Cinitapride internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cinitapride: m/z 403.2 → 199.2 (example transition)
-
Deuterium-Labeled Cinitapride: The precursor ion will be shifted by the number of deuterium atoms. For example, for a d4-labeled Cinitapride, the transition would be m/z 407.2 → 203.2 (hypothetical, assuming deuteration on the piperidine ring). The exact transition would need to be optimized by direct infusion of the synthesized standard.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Caption: Bioanalytical workflow for Cinitapride quantification.
Pharmacokinetics of Cinitapride and the Impact of Deuteration
Cinitapride is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours.[9] It is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[10]
Table 1: Pharmacokinetic Parameters of Unlabeled Cinitapride
| Parameter | Value | Reference |
| Tmax (h) | 1 - 2 | [9] |
| t1/2 (h) | 3 - 5 | [9] |
| Bioavailability | ~80% | [9] |
| Metabolism | Hepatic (CYP3A4, CYP2C8) | [10] |
| Excretion | Mainly renal | [9] |
Deuteration at a site of metabolism can significantly alter these pharmacokinetic parameters. By slowing down the rate of metabolism, deuteration is expected to lead to a longer half-life, increased exposure (AUC), and potentially a lower peak concentration (Cmax).[3][11]
Table 2: Expected Comparative Pharmacokinetic Parameters of Deuterium-Labeled Cinitapride (Illustrative)
This table provides an illustrative comparison based on data from other deuterated drugs versus their non-deuterated counterparts.[11][]
| Parameter | Unlabeled Cinitapride | Deuterium-Labeled Cinitapride (Expected) |
| Cmax | Lower to similar | |
| t1/2 (h) | 3 - 5 | Increased (e.g., 1.2 - 2x) |
| AUC | Increased (e.g., 1.5 - 5x) | |
| Clearance | Reduced |
Cinitapride's Mechanism of Action and Signaling Pathway
Cinitapride exerts its prokinetic effects through a multi-target mechanism. It acts as a 5-HT₄ receptor agonist, which enhances the release of acetylcholine from enteric neurons, thereby stimulating gastrointestinal motility. It also acts as a 5-HT₂ and D₂ receptor antagonist, further contributing to its prokinetic and antiemetic effects.[9]
Caption: Signaling pathway of Cinitapride's prokinetic action.
Conclusion
Deuterium-labeled Cinitapride is a powerful and essential tool for researchers in pharmacology and drug development. Its use as an internal standard in bioanalytical methods ensures the highest level of accuracy and precision in pharmacokinetic studies. Furthermore, the study of deuterated Cinitapride as a new chemical entity itself holds the potential for a therapeutic with an improved pharmacokinetic profile. This guide provides the foundational knowledge and detailed protocols to facilitate such advanced research endeavors.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. Development of an UPLC-MS/MS micromethod for quantitation of cinitapride in plasma and its application in a pharmacokinetic interaction trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacareers.in [pharmacareers.in]
- 10. The prokinetic cinitapride has no clinically relevant pharmacokinetic interaction and effect on QT during coadministration with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
Cinitapride-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Cinitapride-d5 as an internal standard in the quantitative bioanalysis of the gastroprokinetic agent, cinitapride. This document details the rationale for its use, expected analytical behavior, and provides hypothetical, yet representative, experimental protocols and data based on established bioanalytical methods for cinitapride and general principles of using stable isotope-labeled internal standards.
Introduction: The Imperative for an Ideal Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. The IS is added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability throughout the analytical process. An ideal IS should mimic the analyte's behavior during sample preparation (e.g., extraction, evaporation) and analysis (e.g., chromatography, ionization) without interfering with its detection.
Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in LC-MS/MS-based bioanalysis. By replacing one or more atoms of the analyte with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), a molecule is created that is chemically identical to the analyte but has a different mass. This subtle yet significant modification allows the IS to be distinguished from the analyte by the mass spectrometer while ensuring nearly identical physicochemical properties.
This compound: An Ideal Internal Standard for Cinitapride Bioanalysis
Cinitapride is a benzamide derivative with prokinetic properties used in the treatment of gastrointestinal motility disorders. For its accurate quantification in biological matrices such as plasma, a robust analytical method is essential. This compound, a deuterated analog of cinitapride, serves as an excellent internal standard for this purpose.
The "mechanism of action" of this compound as an internal standard lies in its ability to track and compensate for variations that can occur at various stages of the bioanalytical workflow.
Physicochemical Properties and Co-elution
This compound has the same chemical structure as cinitapride, with the exception of five hydrogen atoms being replaced by deuterium. This results in a negligible difference in polarity and pKa. Consequently, during reversed-phase liquid chromatography, this compound will exhibit a retention time that is nearly identical to, or slightly earlier than, that of cinitapride. This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time during their elution into the mass spectrometer's ion source.
Compensation for Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix, are a major source of variability in LC-MS/MS assays. Because this compound co-elutes with cinitapride and has the same ionization characteristics, it will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized, leading to more accurate and precise quantification.
Correction for Sample Preparation Variability
During sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and subsequent evaporation and reconstitution, there can be analyte loss. As this compound is added to the samples before the extraction process, it will be subject to the same potential losses as cinitapride. Therefore, the analyte-to-internal standard ratio remains constant, correcting for any inconsistencies in extraction recovery.
Experimental Protocols
The following are detailed methodologies for a typical bioanalytical workflow for the quantification of cinitapride in human plasma using this compound as an internal standard. These are representative protocols based on published methods for cinitapride.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample and vortex.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 3 min, hold at 80% B for 1 min, return to 20% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry:
| Parameter | Cinitapride | This compound |
| MS System | Sciex API 4000 or equivalent | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Precursor Ion (Q1) | m/z 403.2 | m/z 408.2 |
| Product Ion (Q3) | m/z 121.1 | m/z 121.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | 35 eV | 35 eV |
| Declustering Potential (DP) | 60 V | 60 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Cell Exit Potential (CXP) | 12 V | 12 V |
Quantitative Data
The following tables summarize the expected quantitative data from a validated bioanalytical method for cinitapride using this compound as an internal standard.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Cinitapride | 0.1 - 50 | > 0.995 |
Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.1 | < 15 | < 15 | ± 20 |
| LQC | 0.3 | < 15 | < 15 | ± 15 |
| MQC | 5 | < 15 | < 15 | ± 15 |
| HQC | 40 | < 15 | < 15 | ± 15 |
Visualizations
Logical Relationship of this compound as an Internal Standard
Caption: Logical workflow demonstrating the role of this compound in correcting for analytical variability.
Experimental Workflow
Caption: Step-by-step workflow for the liquid-liquid extraction of cinitapride from plasma.
Proposed Mass Fragmentation Pathway
Caption: Proposed fragmentation of Cinitapride and this compound in positive ion mode.
Conclusion
This compound serves as the ideal internal standard for the bioanalysis of cinitapride due to its ability to closely mimic the analyte's behavior throughout the analytical process. Its co-elution and identical ionization characteristics allow for effective correction of matrix effects and procedural variability, leading to a highly accurate, precise, and robust quantitative method. The provided experimental protocols and data serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for cinitapride.
An In-depth Technical Guide to the Physical and Chemical Characteristics of Cinitapride-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Cinitapride-d5, a deuterated analog of the gastroprokinetic agent Cinitapride. This document is intended for researchers, scientists, and professionals involved in drug development and analysis. It includes a summary of its physicochemical properties, detailed experimental protocols for its analysis, a proposed synthetic route, and a discussion of its mechanism of action with illustrative signaling pathways.
Introduction
Cinitapride is a substituted benzamide with prokinetic and antiemetic properties, acting as an agonist at serotonin 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 and dopamine D2 receptors.[1] It is used in the treatment of gastrointestinal motility disorders. This compound is a stable isotope-labeled version of Cinitapride, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies, particularly in mass spectrometry-based bioanalysis, where it serves as an ideal internal standard.[2]
Physical and Chemical Characteristics
The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated Cinitapride is also provided for comparison where available.
Table 1: General and Physical Properties
| Property | This compound | Cinitapride | Reference(s) |
| IUPAC Name | 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-(ethoxy-d5)-5-nitrobenzamide | 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide | [3][4] |
| Molecular Formula | C₂₁H₂₅D₅N₄O₄ | C₂₁H₃₀N₄O₄ | [3][4] |
| Molecular Weight | 407.53 g/mol | 402.49 g/mol | [3][4] |
| Appearance | Yellow Solid | Yellow coloured powder | [3][5] |
| Melting Point | Not available | 230-233°C (decomposes) | [6] |
Table 2: Solubility and Spectral Data
| Property | This compound | Cinitapride | Reference(s) |
| Solubility | Not available | Slightly soluble in DMSO, Methanol, and Water. | [5][6] |
| UV λmax | Not available | 260 nm in Methanol, 263 nm, 266 nm in 0.1 N HCl | [5][7] |
| Mass Spectrometry (UPLC-MS/MS) | Expected [M+H]⁺ at m/z 408.3 | [M+H]⁺ at m/z 403.28; Transition: 403.28 → 209.09 | [8] |
| ¹H NMR | See Predicted Spectrum section | Data available in literature | [9] |
| ¹³C NMR | See Predicted Spectrum section | Data available in literature | [9] |
Experimental Protocols
Proposed Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, based on the known synthesis of Cinitapride and the preparation of deuterated reagents, a plausible synthetic route is proposed below. The key step is the introduction of the deuterated ethoxy group.
Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step 1: Preparation of Ethyl-d5 bromide
Ethyl-d5 bromide can be synthesized from commercially available ethanol-d6 by reaction with hydrobromic acid and sulfuric acid.[10]
-
Materials: Ethanol-d6, hydrobromic acid (48%), concentrated sulfuric acid.
-
Procedure: Ethanol-d6 is slowly added to a pre-cooled mixture of hydrobromic acid and sulfuric acid. The mixture is then heated, and the resulting ethyl-d5 bromide is distilled off. The distillate is washed with water, a dilute sodium carbonate solution, and then dried over a suitable drying agent (e.g., anhydrous calcium chloride) before a final distillation.
Step 2: Synthesis of 4-amino-2-(ethoxy-d5)-5-nitrobenzoic acid
This intermediate is prepared via a Williamson ether synthesis from 4-amino-2-hydroxy-5-nitrobenzoic acid and the previously synthesized ethyl-d5 bromide.
-
Materials: 4-amino-2-hydroxy-5-nitrobenzoic acid, ethyl-d5 bromide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).
-
Procedure: 4-amino-2-hydroxy-5-nitrobenzoic acid is dissolved in the solvent, and the base is added. Ethyl-d5 bromide is then added, and the reaction mixture is heated. The reaction progress is monitored by TLC. After completion, the product is isolated by precipitation with water and purified by recrystallization.
Step 3: Synthesis of this compound
The final step involves the amide coupling of 4-amino-2-(ethoxy-d5)-5-nitrobenzoic acid with 1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine.
-
Materials: 4-amino-2-(ethoxy-d5)-5-nitrobenzoic acid, 1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine, a coupling agent (e.g., DCC or EDC), and a suitable solvent (e.g., DCM or DMF).
-
Procedure: The carboxylic acid intermediate is activated with the coupling agent. The amine is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The final product, this compound, is then purified by column chromatography.
Analytical Method: RP-HPLC for Quantification
This section details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Cinitapride. This method can be adapted for this compound.
Workflow for RP-HPLC Analysis of Cinitapride
Caption: General workflow for RP-HPLC analysis.
Table 3: RP-HPLC Method Parameters for Cinitapride Analysis
| Parameter | Condition 1 | Condition 2 | Reference(s) |
| Column | Nucleosil C18 (25 cm × 4.6 mm, 5 µm) | Kromasil 100-5C18 (250mm × 4.6mm, 5µm) | [2][11] |
| Mobile Phase | 10 mM ammonium acetate (pH 5.2) : methanol : acetonitrile (40:50:10, v/v/v) | Methanol : Water : Triethylamine (90:10:0.2, v/v/v) | [2][11] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [2][11] |
| Detection | UV at 260 nm | UV at 277 nm | [2][11] |
| Injection Volume | 20 µL | 20 µL | [2][11] |
| Retention Time | ~4.2 min | 4.80 min | [2][6] |
Bioanalytical Method: UPLC-MS/MS for Quantification in Plasma
For the quantification of Cinitapride in biological matrices like plasma, a more sensitive and selective method such as UPLC-MS/MS is required. This compound is an ideal internal standard for this application.
Workflow for UPLC-MS/MS Bioanalysis
Caption: Workflow for UPLC-MS/MS bioanalysis of Cinitapride.
Table 4: UPLC-MS/MS Method Parameters
| Parameter | Condition | Reference(s) |
| Sample Preparation | Liquid-Liquid Extraction | [12] |
| UPLC Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | [13] |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic acid in water | [13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
| MRM Transition (Cinitapride) | m/z 403.28 → 209.09 | [8] |
| MRM Transition (this compound) | Expected: m/z 408.3 → 209.09 | - |
Mechanism of Action and Signaling Pathway
Cinitapride exerts its prokinetic effects through a multi-target mechanism primarily involving serotonergic and dopaminergic pathways in the enteric nervous system.[14]
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes gastrointestinal motility.[14]
-
5-HT2 Receptor Antagonism: By blocking 5-HT2 receptors, Cinitapride may counteract the inhibitory effects of serotonin on gastrointestinal transit.[5]
-
D2 Receptor Antagonism: Cinitapride also acts as a dopamine D2 receptor antagonist. Dopamine typically inhibits gastrointestinal motility, so blocking its receptors contributes to the overall prokinetic effect.[14]
Signaling Pathway of Cinitapride's Prokinetic Action
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. asianpubs.org [asianpubs.org]
- 7. jgtps.com [jgtps.com]
- 8. pharmometrica.com.mx [pharmometrica.com.mx]
- 9. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an UPLC-MS/MS micromethod for quantitation of cinitapride in plasma and its application in a pharmacokinetic interaction trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. PREPARATION OF ETHANOL (D$sub 3$)-2 (Journal Article) | OSTI.GOV [osti.gov]
Synthesis and Purification of Cinitapride-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Cinitapride-d5, a deuterated analog of the gastroprokinetic agent Cinitapride. This document details the synthetic route, purification methodologies, and relevant analytical data. The inclusion of a deuterated internal standard like this compound is crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies.[1]
Introduction to Cinitapride and its Deuterated Analog
Cinitapride is a substituted benzamide with prokinetic and antiemetic properties, acting as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors. It is utilized in the treatment of gastrointestinal motility disorders. The synthesis of deuterated pharmaceuticals, such as this compound, is a common strategy in drug development to serve as internal standards in quantitative bioanalysis.[1] The deuterium labeling on the ethoxy group provides a distinct mass spectrometric signature, allowing for precise differentiation from the unlabeled drug.
Synthesis of this compound
The synthesis of this compound follows a similar pathway to its non-deuterated counterpart, with the key difference being the introduction of the deuterium label at an early stage. The primary synthetic route involves the condensation of a deuterated benzoic acid derivative with an aminopiperidine moiety.
Synthetic Scheme
The overall synthetic workflow for this compound can be visualized as follows:
References
Cinitapride-d5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cinitapride-d5. The information is curated for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of key pathways and workflows.
Introduction to this compound
This compound is the deuterated form of Cinitapride, a gastroprokinetic agent used for the treatment of gastrointestinal motility disorders. The incorporation of deuterium isotopes can offer advantages in pharmacokinetic studies by altering metabolic pathways and enhancing analytical detection. Understanding the stability profile of this compound is crucial for ensuring its quality, efficacy, and safety throughout its lifecycle, from laboratory research to potential clinical applications.
Stability of this compound
Currently, specific long-term and accelerated stability data for this compound is not extensively available in the public domain. However, forced degradation studies conducted on the non-deuterated form, Cinitapride, provide valuable insights into its intrinsic stability and potential degradation pathways. These studies are considered a reliable proxy for understanding the stability of this compound under various stress conditions.
Forced Degradation Studies on Cinitapride
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Cinitapride has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.
Table 1: Summary of Forced Degradation Studies on Cinitapride
| Stress Condition | Reagent/Condition | Observations | Key Findings |
| Acidic Hydrolysis | 0.1 M HCl at 80°C | Extensive degradation | Cinitapride is highly labile in acidic conditions, with complete degradation observed in some studies.[1] |
| Alkaline Hydrolysis | Not specified | Mild degradation | The drug shows some degradation in alkaline medium. |
| Oxidative Stress | Not specified | Major degradation pathway (up to 20% degradation) | Oxidation is a significant degradation pathway for Cinitapride.[2] |
| Thermal Stress | Not specified | Stable | Cinitapride is generally stable under thermal stress conditions.[3] |
| Photolytic Stress | Not specified | Stable | The drug is stable when exposed to light.[1] |
| Reduction | Not specified | Extensive degradation | Cinitapride degrades extensively under reducing conditions.[3] |
Note: The quantitative data presented is based on studies of Cinitapride and should be considered indicative for this compound.
Recommended Storage Conditions
Based on the available information for Cinitapride and its deuterated form, the following storage conditions are recommended to maintain the integrity and stability of this compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | Avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Shipping is typically done at room temperature, but for long-term storage, the specified low-temperature conditions are crucial.
Experimental Protocols
The development of a robust stability-indicating analytical method is paramount for accurately assessing the stability of this compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed technique for this purpose.
Stability-Indicating RP-HPLC Method
This protocol outlines a general procedure for the development and validation of a stability-indicating RP-HPLC method for this compound, based on published methods for Cinitapride.[1][3][4][5]
Objective: To develop a method capable of separating and quantifying this compound from its potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate or Phosphate buffer (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Sonicator
-
Membrane filters (0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and 0.01M Ammonium Acetate buffer (pH adjusted with orthophosphoric acid) in a ratio of 75:25 (v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 263 nm.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation for Forced Degradation:
-
Acid Degradation: Treat a solution of this compound with 0.1 M HCl and heat at 80°C for a specified time. Neutralize the solution before injection.
-
Base Degradation: Treat a solution of this compound with a suitable concentration of NaOH at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with a suitable concentration of H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 105°C) for a specified duration. Dissolve the sample in the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound to UV light for a specified duration.
-
-
Analysis: Inject the standard solutions and the degraded sample solutions into the HPLC system.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed standard. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Cinitapride Signaling Pathway
Cinitapride exerts its prokinetic effects through a multi-faceted mechanism involving serotonin (5-HT) and dopamine (D2) receptors in the gastrointestinal tract.[6][7][8]
Caption: Cinitapride's mechanism of action on GI motility.
Hypothetical Degradation Pathway of Cinitapride
Based on the forced degradation studies, a hypothetical degradation pathway for Cinitapride can be proposed, with oxidation being a key route.
Caption: Potential degradation pathways of Cinitapride.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability testing of a pharmaceutical substance like this compound.
Caption: Workflow for pharmaceutical stability testing.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. While direct stability data for the deuterated compound is limited, information from forced degradation studies on Cinitapride provides a strong foundation for understanding its potential liabilities. Cinitapride is susceptible to degradation under acidic, oxidative, and reducing conditions, while it exhibits stability against thermal and photolytic stress. Adherence to recommended storage conditions, particularly low temperatures for long-term storage, is essential for preserving its quality. The use of a validated stability-indicating analytical method, such as the RP-HPLC protocol outlined, is crucial for accurate stability assessment. The provided diagrams offer a visual understanding of the compound's mechanism of action and a framework for its stability testing. Further studies focusing specifically on the long-term and accelerated stability of this compound are warranted to establish a definitive shelf-life and to support its potential use in regulated studies.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity of Cinitapride-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the isotopic purity of Cinitapride-d5, a deuterated analog of the gastroprokinetic agent Cinitapride. The incorporation of deuterium in place of hydrogen atoms can significantly alter the pharmacokinetic profile of a drug, making the precise determination of isotopic purity a critical aspect of its development and quality control. This document outlines the common synthetic strategies for introducing deuterium into the Cinitapride molecule, details the analytical methodologies for assessing isotopic enrichment, and presents a framework for interpreting the resulting data. While specific batch data for this compound is not publicly available, this guide offers a comprehensive overview based on established principles of isotopic labeling and analysis for deuterated pharmaceutical compounds.
Introduction
Cinitapride is a benzamide derivative with prokinetic and antiemetic properties, acting as an agonist at 5-HT₁ and 5-HT₄ receptors and an antagonist at 5-HT₂ receptors. The deuterated form, this compound (Molecular Formula: C₂₁H₂₅D₅N₄O₄), is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies.[1][2] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down metabolic processes and altering the drug's half-life and bioavailability.[1]
The isotopic purity of a deuterated active pharmaceutical ingredient (API) is a critical quality attribute. It is defined by the extent to which the intended hydrogen atoms have been replaced by deuterium and the distribution of isotopic species (isotopologues) in the final product. Regulatory bodies require a thorough characterization of these isotopologues. This guide provides a detailed overview of the synthesis and analytical characterization pertinent to this compound.
Synthesis of this compound
While a specific, publicly available synthesis protocol for this compound is not documented, a plausible synthetic route can be inferred from the known synthesis of Cinitapride and the location of the deuterium atoms on the ethoxy group, as indicated by its chemical structure. The synthesis would likely involve the use of a deuterated starting material, specifically, deuterated ethanol (ethanol-d5).
A general synthesis for unlabeled Cinitapride involves the reaction of 4-amino-2-ethoxy-5-nitrobenzoic acid with N-(3-cyclohexene-1-methyl)-4-aminopiperidine. To produce this compound, the synthetic precursor would be 4-amino-2-(ethoxy-d5)-5-nitrobenzoic acid.
Proposed Synthetic Pathway:
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound relies on a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system is used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-600.
-
Resolution: > 60,000.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis: The relative intensities of the ion peaks corresponding to the different isotopologues (d0 to d5) of Cinitapride are measured. The isotopic purity is calculated by determining the percentage of the d5 isotopologue relative to the sum of all isotopologues. Corrections for the natural abundance of ¹³C are applied.
Isotopic Enrichment Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Spectroscopy:
-
A standard ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the ethoxy protons confirms the location of deuteration.
-
The residual proton signals in the deuterated region are integrated against a non-deuterated proton signal in the molecule (e.g., aromatic protons) to estimate the degree of deuteration.
-
-
²H NMR Spectroscopy:
-
A ²H (deuterium) NMR spectrum is acquired. This provides a direct observation of the deuterium signals.
-
The chemical shifts of the deuterium signals will be very similar to the corresponding proton signals in the unlabeled compound. The presence of a signal in the ethoxy region confirms the position of the deuterium labels.
-
-
Quantitative NMR (qNMR):
-
For a more precise quantification of isotopic enrichment, a qNMR experiment can be performed using an internal standard with a known concentration.
-
Data Presentation
The quantitative data for the isotopic purity of a hypothetical batch of this compound is summarized in the tables below.
Table 1: Isotopic Distribution of this compound by HRMS
| Isotopologue | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Measured Relative Abundance (%) |
| d0 (unlabeled) | C₂₁H₃₁N₄O₄⁺ | 403.2340 | < 0.1 |
| d1 | C₂₁H₃₀DN₄O₄⁺ | 404.2403 | 0.2 |
| d2 | C₂₁H₂₉D₂N₄O₄⁺ | 405.2465 | 0.5 |
| d3 | C₂₁H₂₈D₃N₄O₄⁺ | 406.2528 | 1.0 |
| d4 | C₂₁H₂₇D₄N₄O₄⁺ | 407.2591 | 2.5 |
| d5 | C₂₁H₂₆D₅N₄O₄⁺ | 408.2653 | 95.8 |
Table 2: Summary of Isotopic Purity Analysis
| Parameter | Method | Result |
| Chemical Purity | HPLC-UV | > 99.5% |
| Isotopic Purity (d5) | HRMS | 95.8% |
| Isotopic Enrichment | ¹H NMR | > 98% D at ethoxy group |
| Deuterium Incorporation | ²H NMR | Confirmed at ethoxy group |
Disclaimer: The data presented in these tables is for illustrative purposes only and does not represent a specific batch of this compound. Actual values may vary between different synthetic batches.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive analysis of the isotopic purity of this compound.
Conclusion
References
A Technical Guide to Cinitapride-d5: Properties, Analysis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cinitapride-d5, a deuterated analog of the gastroprokinetic agent Cinitapride. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and the signaling pathways associated with its parent compound. The inclusion of deuterated standards like this compound is pivotal in modern bioanalytical assays, ensuring accuracy and robustness in pharmacokinetic and metabolic studies.
Core Compound Data
The use of stable isotope-labeled internal standards is a critical component in quantitative bioanalysis, offering a way to control for variability during sample extraction, chromatographic injection, and ionization. This compound, with deuterium atoms incorporated into its structure, serves as an ideal internal standard for mass spectrometry-based quantification of Cinitapride.
| Parameter | Value | Source(s) |
| Chemical Name | 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-(ethoxy-d5)-5-nitrobenzamide | [1][] |
| CAS Number | 2714421-62-0 | [] |
| Unlabeled CAS | 66564-14-5 | [][3][4][] |
| Molecular Formula | C₂₁H₂₅D₅N₄O₄ | [1][3][4] |
| Molecular Weight | ~407.53 g/mol | [1][3] |
Experimental Protocols: Quantification of Cinitapride in Biological Matrices
The following is a representative protocol for the quantification of Cinitapride in human plasma using a deuterated internal standard like this compound, based on established high-performance liquid chromatography (HPLC) methods.
Objective: To determine the concentration of Cinitapride in human plasma samples with high precision and accuracy.
Materials:
-
Cinitapride reference standard
-
This compound internal standard
-
Human plasma (blank)
-
HPLC-grade methanol, acetonitrile, and ammonium acetate
-
Water (deionized or HPLC-grade)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) detector
-
Analytical column (e.g., C18)
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of Cinitapride and this compound in methanol.
-
Serially dilute the Cinitapride stock solution with blank human plasma to create calibration standards at various concentrations.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Extraction):
-
To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add a fixed amount of this compound internal standard solution.
-
Perform protein precipitation by adding a suitable volume of acetonitrile or methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, perform LLE or SPE.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)[6].
-
Flow Rate: Isocratic or gradient elution at a defined flow rate (e.g., 1.0 mL/min)[7].
-
Column: A reversed-phase column, such as a C18 column[6].
-
Injection Volume: A fixed volume (e.g., 10 µL).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific mass transitions for both Cinitapride and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Cinitapride to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Cinitapride in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Mechanism of Action
Cinitapride exerts its prokinetic effects through a multi-target mechanism primarily involving serotonin (5-HT) receptors in the gastrointestinal tract. Its therapeutic action is a result of its agonist activity at 5-HT1 and 5-HT4 receptors and antagonist activity at 5-HT2 receptors[8][9]. This complex interaction ultimately enhances gastrointestinal motility.
Caption: Cinitapride's multifaceted mechanism of action on serotonin receptors.
The agonistic action of Cinitapride on 5-HT4 receptors is a key driver of its prokinetic effect, as it stimulates the release of acetylcholine, a neurotransmitter that promotes smooth muscle contraction in the gut[9]. Concurrently, its antagonistic effect on 5-HT2 receptors may also contribute to the overall increase in gastrointestinal motility[9].
Experimental Workflow for Bioanalytical Method Development
The development of a robust bioanalytical method using a deuterated internal standard follows a structured workflow to ensure reliability and compliance with regulatory standards.
Caption: A typical workflow for bioanalytical method development and validation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - CAS - 66564-14-5 (non-labelled) | Axios Research [axios-research.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]
A Technical Guide to Cinitapride-d5 for Research Applications
This guide provides an in-depth overview of Cinitapride-d5, a deuterated analog of the gastroprokinetic agent Cinitapride, for researchers, scientists, and drug development professionals. It covers commercial sourcing, key technical data, its role as an internal standard in bioanalytical methods, and the pharmacological pathways of its non-deuterated counterpart.
Commercial Suppliers and Product Specifications
This compound is available from several commercial suppliers as a research-grade chemical. It is primarily intended for use as an internal standard in pharmacokinetic and metabolic studies. Below is a summary of typical product specifications compiled from various suppliers. Researchers should always refer to the supplier-specific Certificate of Analysis for lot-specific details.
Table 1: Commercial Supplier Information for this compound
| Supplier | Typical Purity | Available Forms | Storage Conditions |
| MedchemExpress | ≥98% | Solid | -20°C |
| Clinisciences | Highly Purified | Solid | -20°C |
| LGC Standards | Research Grade | Neat | Room Temperature |
| CymitQuimica | Research Grade | Yellow Solid | Long-term at -20°C |
| Axios Research | Reference Standard | Solid | -20°C |
| Simson Pharma | Custom Synthesis | Solid | -20°C |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₅D₅N₄O₄ |
| Molecular Weight | Approximately 407.53 g/mol |
| Appearance | Light yellow to yellow solid |
| Isotopic Enrichment | Not consistently reported by all suppliers. It is crucial to obtain the Certificate of Analysis for the specific lot to ascertain the deuterium incorporation percentage. |
| Solubility (based on non-deuterated Cinitapride) | Soluble in DMSO; sparingly soluble in water and ethanol.[1] |
Mechanism of Action and Signaling Pathways
Cinitapride exerts its prokinetic effects through a multi-target mechanism involving serotonin (5-HT) and dopamine D2 receptors.[2][3] As a deuterated analog, this compound is expected to have the same pharmacological targets. The primary use of this compound in research is not for its therapeutic effect but as a stable isotope-labeled internal standard. However, understanding the signaling pathways of the parent compound is crucial for interpreting studies where Cinitapride is the analyte.
Cinitapride acts as:
-
An agonist at the 5-HT1 and 5-HT4 receptors .[2]
-
An antagonist at the 5-HT2 and dopamine D2 receptors .[2]
The agonistic action on 5-HT4 receptors in the myenteric plexus enhances the release of acetylcholine, a key neurotransmitter that stimulates gastrointestinal smooth muscle contraction and motility.[2] The antagonistic effects on 5-HT2 and D2 receptors also contribute to its prokinetic activity.
References
Decoding the Certificate of Analysis for Cinitapride-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Cinitapride-d5, a deuterated analog of the gastroprokinetic agent Cinitapride. Understanding the CoA is critical for ensuring the quality, identity, and purity of this internal standard, which is essential for its use in quantitative bioanalytical studies. This document outlines the typical data presented, details the experimental methodologies employed, and visualizes key processes and pathways to facilitate a thorough understanding.
Quantitative Data Summary
A Certificate of Analysis for a high-purity reference standard like this compound quantifies its critical quality attributes. The following tables summarize the typical data points you would find, along with their significance.
Table 1: Identification and General Properties
| Parameter | Specification | Significance |
| Product Name | This compound | Confirms the identity of the material. |
| CAS Number | Not available (Unlabeled: 66564-14-5) | A unique identifier for the chemical substance. The deuterated version may not have a specific CAS number. |
| Molecular Formula | C₂₁H₂₅D₅N₄O₄ | Describes the elemental composition, indicating the five deuterium atoms.[1] |
| Molecular Weight | 407.53 g/mol | The mass of one mole of the substance, reflecting the deuterium incorporation.[1] |
| Appearance | White to Off-White Solid | A qualitative check of the physical state and color of the material. |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Significance |
| Chemical Purity | HPLC | ≥ 98% | Determines the percentage of the desired compound relative to any organic impurities. |
| Isotopic Purity | Mass Spectrometry | ≥ 99% atom % D | Confirms the level of deuterium incorporation and the absence of unlabeled Cinitapride. |
| Residual Solvents | GC-HS | Conforms to USP <467> | Ensures that levels of solvents used in the synthesis are below safety limits. |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Quantifies the amount of water, which can affect the true concentration of the standard. |
| Assay (Content) | qNMR or Mass Spectrometry | 95.0% - 105.0% | Provides the most accurate measure of the amount of this compound in the material, accounting for purity and other factors. |
Experimental Protocols
The data presented in a CoA is generated through rigorous analytical testing. Below are detailed methodologies for the key experiments typically cited for this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Purpose: To separate, identify, and quantify any organic impurities in the this compound sample.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 10 mM ammonium acetate) and an organic solvent like methanol or acetonitrile.[2][3] A typical gradient might start with a higher aqueous percentage and ramp up the organic phase to elute all components.
-
Flow Rate: Approximately 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength where Cinitapride shows maximum absorbance, such as 260 nm or 266 nm.[3][4]
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The area of all peaks in the chromatogram is integrated, and the chemical purity is calculated as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Purpose: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS/MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis:
-
Identity: The instrument scans for the protonated molecular ion ([M+H]⁺) of this compound. The observed mass-to-charge ratio (m/z) should correspond to the theoretical value (approximately 408.5).
-
Isotopic Purity: The mass spectrum is examined for the presence of the unlabeled Cinitapride ([M+H]⁺ at m/z of approximately 403.5). The relative intensities of the deuterated and non-deuterated molecular ions are used to calculate the isotopic purity.
-
-
Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting mass spectrum is analyzed to confirm the molecular weight and to quantify the isotopic distribution.
Quantitative Nuclear Magnetic Resonance (qNMR) for Assay
Purpose: To accurately determine the concentration (assay) of this compound in the material by comparing its NMR signal to that of a certified internal standard.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
A precise amount of the this compound sample and a certified internal standard (of known purity and concentration) are weighed and dissolved together in a deuterated solvent (e.g., DMSO-d6).
-
The ¹H NMR spectrum is acquired.
-
Specific, well-resolved peaks for both this compound and the internal standard are chosen for integration.
-
The assay is calculated by comparing the integral of the this compound peak to the integral of the internal standard peak, taking into account the number of protons each signal represents and the molecular weights and masses of the two substances.
-
Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for generating a Certificate of Analysis, from sample submission to the final report.
References
- 1. This compound - CAS - 66564-14-5 (non-labelled) | Axios Research [axios-research.com]
- 2. Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Development and validation of stability indicating assay method for cinitapride in bulk & tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Throughput Analysis of Cinitapride in Human Plasma using Cinitapride-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of cinitapride in human plasma. The use of a stable isotope-labeled internal standard, Cinitapride-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method involves a straightforward protein precipitation for sample extraction, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and routine drug monitoring.
Introduction
Cinitapride is a benzamide-derived molecule with prokinetic properties used for the treatment of gastroesophageal reflux and dyspepsia.[] Accurate and reliable quantification of cinitapride in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[2] Deuterated internal standards, such as this compound, co-elute with the analyte and exhibit similar ionization characteristics, thereby effectively correcting for variations in extraction recovery, matrix effects, and instrument response.[3][4] This application note provides a detailed protocol for the quantification of cinitapride in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Cinitapride reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium formate
-
Formic acid
-
Human plasma (with K2-EDTA as anticoagulant)
-
Ultrapure water
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of cinitapride and dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.
-
Store stock solutions at 2-8°C, protected from light.
Working Solutions:
-
Cinitapride Working Solutions: Prepare serial dilutions of the cinitapride stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate cinitapride working solutions to obtain calibration standards at concentrations of 0.05, 0.1, 0.5, 1, 5, 10, 20, and 50 ng/mL.
-
Prepare quality control (QC) samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.05 ng/mL
-
Low QC (LQC): 0.15 ng/mL
-
Medium QC (MQC): 7.5 ng/mL
-
High QC (HQC): 40 ng/mL
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: A standard UHPLC system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cinitapride: 403.2 -> 209.1[3]
-
This compound: 408.2 -> 214.1
-
Data Presentation
Table 1: Mass Spectrometer Parameters
| Parameter | Cinitapride | This compound |
| Precursor Ion (m/z) | 403.2 | 408.2 |
| Product Ion (m/z) | 209.1 | 214.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
Table 2: Method Validation Summary (Representative Data)
| Parameter | LLOQ | LQC | MQC | HQC |
| Nominal Conc. (ng/mL) | 0.05 | 0.15 | 7.5 | 40 |
| Intra-day Precision (%CV, n=6) | 8.2 | 6.5 | 4.1 | 3.5 |
| Intra-day Accuracy (%Bias) | 5.6 | -3.8 | 2.5 | -1.9 |
| Inter-day Precision (%CV, n=18) | 9.1 | 7.3 | 5.2 | 4.8 |
| Inter-day Accuracy (%Bias) | 6.2 | -4.5 | 3.1 | -2.7 |
| Recovery (%) | 92.1 | 94.5 | 95.2 | 93.8 |
Visualizations
Caption: Experimental workflow for the analysis of cinitapride.
Caption: Logic of using a deuterated internal standard.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of cinitapride in human plasma. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required for clinical and pharmacokinetic research by effectively mitigating matrix-associated and procedural variability. The method validation data demonstrates that this protocol meets the stringent requirements for bioanalytical assays.
References
Application Notes and Protocols for the Quantitative Analysis of Cinitapride Using Cinitapride-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cinitapride is a gastroprokinetic agent used for the treatment of gastroesophageal reflux and functional dyspepsia. Accurate and reliable quantification of Cinitapride in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of Cinitapride in human plasma using a stable isotope-labeled internal standard, Cinitapride-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of the method.
While specific validated methods detailing the use of this compound are not widely published, this protocol is based on established and validated methodologies for Cinitapride analysis using other internal standards and incorporates the predicted mass transitions for this compound.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Analytes: Cinitapride, this compound (Internal Standard - IS)
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium formate, tert-butyl methyl ether (or other suitable extraction solvent).
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2-EDTA).
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Cinitapride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store the stock solutions at 2-8°C in amber vials.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Cinitapride stock solution with a methanol/water (50:50, v/v) mixture to create working standard solutions for calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution:
-
Dilute the this compound stock solution with a methanol/water (50:50, v/v) mixture to achieve a final concentration of 10 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (10 ng/mL).
-
Vortexing: Vortex the samples for 30 seconds.
-
Extraction: Add 1 mL of tert-butyl methyl ether.
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: A validated UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 0.5 95 5 2.5 10 90 3.5 10 90 3.6 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cinitapride | 403.3 | 209.1 | 200 | 25 |
| This compound (Predicted) | 408.3 | 209.1 | 200 | 25 |
Disclaimer: The MRM transition for this compound is predicted based on the known fragmentation of Cinitapride. The precursor ion is calculated by adding 5 Da to the mass of Cinitapride. The product ion is assumed to be the same, which is common for deuterated standards where the label is not on the fragmented portion. These parameters should be experimentally optimized.
Data Presentation
The following tables summarize the expected performance characteristics of the method based on validated assays for Cinitapride.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.05 - 50 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.05 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.15 | < 15 | < 15 | 85 - 115 |
| Mid QC | 5 | < 15 | < 15 | 85 - 115 |
| High QC | 40 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Cinitapride | > 85 | < 15 |
| This compound | > 85 | < 15 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of Cinitapride.
Logical Relationship of Method Validation
Caption: Key parameters for method validation.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of Cinitapride in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Cinitapride in human plasma. The method utilizes Cinitapride-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, enabling high-throughput analysis. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic and bioequivalence studies.
Introduction
Cinitapride is a substituted benzamide with gastroprokinetic and antiemetic properties, acting as an agonist at 5-HT₄ receptors and an antagonist at 5-HT₂ and D₂ receptors.[1][2] Accurate determination of Cinitapride concentrations in biological matrices is crucial for pharmacokinetic characterization and clinical development.[3] This application note describes a highly selective and sensitive UPLC-MS/MS method for the determination of Cinitapride in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in extraction and injection volumes. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, providing the highest degree of accuracy and precision.[4]
Experimental
Materials and Reagents
-
Cinitapride reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Human plasma (K₂EDTA as anticoagulant)
-
Milli-Q or equivalent purified water
Instrumentation
-
Waters ACQUITY UPLC® System or equivalent
-
Waters Xevo® TQ-S mass spectrometer or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing were performed using MassLynx® software or equivalent.
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of Cinitapride and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for injection.
UPLC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 2.5 min, hold for 0.5 min, return to 10% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| Run Time | 4.0 minutes |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Collision Gas | Argon |
| MRM Transitions | See Table below |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Cinitapride | 403.2 | 122.1 | 35 | 20 |
| This compound | 408.2 | 127.1 | 35 | 20 |
Method Validation Summary
The bioanalytical method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -6.7% to 9.8% |
| Inter-day Accuracy (%Bias) | -8.1% to 11.4% |
| Mean Extraction Recovery | Cinitapride: 88.5%; this compound: 91.2% |
| Matrix Effect | Minimal, compensated by the internal standard |
| Stability | Stable under bench-top, freeze-thaw, and long-term storage conditions |
Visualizations
Caption: Experimental workflow for the bioanalytical quantification of Cinitapride.
Caption: Simplified signaling pathway of Cinitapride's mechanism of action.
Conclusion
The developed and validated UPLC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Cinitapride in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. This method is well-suited for application in clinical pharmacokinetic studies.
References
- 1. pharmometrica.com.mx [pharmometrica.com.mx]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pharmacokinetics and tolerability of cinitapride in healthy Chinese volunteers: a randomized, open-label, single- and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Cinitapride-d5 in Pharmacokinetic Studies of Cinitapride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinitapride is a gastroprokinetic agent used for the treatment of gastrointestinal motility disorders. Accurate and precise quantification of Cinitapride in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and regulatory submissions. The use of a stable isotope-labeled internal standard (IS), such as Cinitapride-d5, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte of interest allows for effective correction of matrix effects, and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision of the results.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of Cinitapride in human plasma.
Rationale for Using this compound as an Internal Standard
The ideal internal standard for an LC-MS/MS assay should have physicochemical properties as close as possible to the analyte. This compound is the deuterium-labeled analogue of Cinitapride.
Key Advantages:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to Cinitapride.
-
Correction for Matrix Effects: Any signal enhancement or suppression caused by the biological matrix will affect both the analyte and the internal standard to the same extent, leading to an accurate analyte/IS peak area ratio.
-
Minimal Isotopic Interference: The mass difference of 5 Daltons between Cinitapride and this compound is sufficient to prevent mass spectral crosstalk.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Cinitapride Reference Standard | Sigma-Aldrich or equivalent | >98% purity |
| This compound | Axios Research, CymitQuimica, or LGC Standards | >98% purity, deuteration >98% |
| Methanol | Fisher Scientific or equivalent | HPLC or LC-MS grade |
| Acetonitrile | Fisher Scientific or equivalent | HPLC or LC-MS grade |
| Formic Acid | Sigma-Aldrich or equivalent | LC-MS grade |
| Ammonium Acetate | Sigma-Aldrich or equivalent | LC-MS grade |
| Water | Milli-Q or equivalent | Ultrapure |
| Human Plasma (with K2-EDTA) | BioIVT or equivalent | Pooled, drug-free |
Stock and Working Solutions
-
Cinitapride Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cinitapride in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Cinitapride Working Solutions: Prepare serial dilutions of the Cinitapride stock solution with methanol:water (1:1, v/v) to create calibration curve (CC) and quality control (QC) standards.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Label polypropylene tubes for blank, CC, QC, and unknown samples.
-
To 200 µL of plasma, add 25 µL of the this compound working solution (100 ng/mL) and vortex briefly. For the blank sample, add 25 µL of methanol.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex to mix and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are recommended starting conditions. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cinitapride: 403.2 -> 196.2, this compound: 408.2 -> 201.2 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Data Presentation
Table 1: Physicochemical Properties of Cinitapride and this compound
| Property | Cinitapride | This compound |
| Molecular Formula | C₂₁H₃₀N₄O₄ | C₂₁H₂₅D₅N₄O₄ |
| Molecular Weight | 402.49 g/mol | 407.53 g/mol |
| CAS Number | 66564-14-5 | Not available |
Table 2: Proposed MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
| Cinitapride | 403.2 | 196.2 | 200 | 80 | 35 |
| This compound | 408.2 | 201.2 | 200 | 80 | 35 |
Table 3: Example Pharmacokinetic Parameters of Cinitapride in Healthy Volunteers (Single 1 mg Oral Dose)
| Parameter | Mean ± SD | Unit |
| Cmax | 0.85 ± 0.25 | ng/mL |
| Tmax | 1.5 ± 0.5 | h |
| AUC(0-t) | 4.5 ± 1.2 | ngh/mL |
| AUC(0-inf) | 5.1 ± 1.5 | ngh/mL |
| t1/2 | 4.2 ± 1.1 | h |
Note: The data in Table 3 is representative and should be determined experimentally for each study.
Visualizations
Caption: Experimental workflow for the pharmacokinetic analysis of Cinitapride.
Caption: Logical relationship of using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Cinitapride in human plasma for pharmacokinetic studies. The detailed protocol and LC-MS/MS conditions provided herein serve as a comprehensive guide for researchers. Adherence to good laboratory practices and method validation in accordance with regulatory guidelines is essential for ensuring the integrity and quality of the bioanalytical data.
Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Cinitapride in Human Plasma Using Cinitapride-d5
Abstract
This application note details a robust and sensitive UPLC-MS/MS method for the quantitative analysis of Cinitapride in human plasma. The method utilizes a stable isotope-labeled internal standard, Cinitapride-d5, to ensure high accuracy and precision. A streamlined liquid-liquid extraction (LLE) protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic and bioequivalence studies. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization mode. The method was validated over a linear range of 50 to 2000 pg/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery.
Introduction
Cinitapride is a benzamide derivative with prokinetic properties used for the treatment of gastroesophageal reflux and functional dyspepsia.[1][2][3] Accurate and reliable quantification of Cinitapride in biological matrices is crucial for pharmacokinetic studies, dose optimization, and regulatory submissions. This application note describes a highly sensitive and specific UPLC-MS/MS method for the determination of Cinitapride in human plasma. The use of a deuterated internal standard, this compound, minimizes the variability associated with sample preparation and matrix effects, thereby enhancing the reliability of the results.
Experimental
Materials and Reagents
-
Cinitapride reference standard (purity >99%)
-
This compound internal standard (purity >99%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (K2-EDTA)
-
All other chemicals and reagents were of analytical grade.
Instrumentation
-
Waters Acquity UPLC system
-
Waters Xevo TQ-S tandem mass spectrometer
-
MassLynx software for data acquisition and analysis
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 2 mM Ammonium formate in water with 0.1% Formic acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.35 mL/min |
| Gradient | 74% A for 0.5 min, to 10% A at 1.5 min, hold for 0.5 min, return to 74% A at 2.1 min, hold for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| Run Time | 3.0 min |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Cinitapride | 403.28 | 209.09 | 30 | 25 |
| This compound | 408.31 | 214.09 | 30 | 25 |
Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of Cinitapride (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working solutions for calibration standards and QC samples were prepared by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture. Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 50 to 2000 pg/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of plasma sample, add 25 µL of this compound internal standard working solution (10 ng/mL).
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 5 µL into the UPLC-MS/MS system.
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of Cinitapride in human plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 50 to 2000 pg/mL with a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) was established at 50 pg/mL.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in Table 2.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 50 | 6.8 | -2.5 | 8.2 | -1.8 |
| Low QC | 150 | 5.1 | 1.2 | 6.5 | 0.9 |
| Mid QC | 750 | 4.5 | 0.8 | 5.3 | -0.5 |
| High QC | 1500 | 3.9 | -1.5 | 4.8 | -1.1 |
Recovery
The extraction recovery of Cinitapride was determined at three QC levels (low, medium, and high) and was found to be consistent and reproducible.
Table 3: Extraction Recovery
| QC Level | Concentration (pg/mL) | Mean Recovery (%) | %RSD |
| Low QC | 150 | 88.2 | 4.7 |
| Mid QC | 750 | 91.5 | 3.9 |
| High QC | 1500 | 89.8 | 4.2 |
Visualizations
Caption: Experimental workflow for Cinitapride quantification.
Caption: Principle of quantification using an internal standard.
Conclusion
A sensitive, specific, and high-throughput UPLC-MS/MS method for the quantification of Cinitapride in human plasma has been successfully developed and validated. The method utilizes a stable isotope-labeled internal standard, this compound, and a simple liquid-liquid extraction procedure. The validated method is suitable for the analysis of Cinitapride in clinical samples for pharmacokinetic and bioequivalence studies.
References
Application Notes and Protocols: Evaluation of Matrix Effect in the Bioanalysis of Cinitapride using Cinitapride-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinitapride is a substituted benzamide with prokinetic and antiemetic properties, widely used in the treatment of gastrointestinal motility disorders. Accurate quantification of Cinitapride in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common bioanalytical technique for this purpose due to its high sensitivity and selectivity.
A significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency of the analyte by co-eluting endogenous components of the biological matrix. This can lead to ion suppression or enhancement, affecting the accuracy, precision, and reproducibility of the analytical method. To compensate for these variations, a stable isotope-labeled internal standard (SIL-IS), such as Cinitapride-d5, is employed. A suitable SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus improving the reliability of the quantification.
This document provides detailed application notes and protocols for the evaluation of the matrix effect in the bioanalysis of Cinitapride in human plasma using this compound as the internal standard. The protocols are designed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).
Experimental Protocols
Materials and Reagents
-
Cinitapride reference standard
-
This compound internal standard (IS)
-
Control human plasma (from at least six different sources)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
Instrumentation
-
A validated UPLC or HPLC system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: Thaw plasma samples at room temperature. Vortex to ensure homogeneity.
-
Spiking:
-
For calibration standards and quality control (QC) samples, spike appropriate volumes of Cinitapride and this compound working solutions into blank plasma.
-
For blank samples, spike with an equivalent volume of the vehicle used for the working solutions.
-
-
Loading: Add 100 µL of the plasma sample to the SPE cartridge, previously conditioned with methanol and water.
-
Washing: Wash the cartridge with an appropriate solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute Cinitapride and this compound with an appropriate elution solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Cinitapride: To be optimized
-
This compound: To be optimized
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
Matrix Effect Evaluation Protocol
The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE). This is performed at low and high QC concentrations using at least six different lots of biological matrix.
Preparation of Sample Sets
-
Set 1 (A): Prepare the analyte and IS in the mobile phase (neat solution).
-
Set 2 (B): Extract blank plasma from six different sources and then spike the analyte and IS into the post-extracted matrix.
-
Set 3 (C): Spike the analyte and IS into blank plasma from the same six sources and then perform the extraction process.
Calculations
-
Matrix Factor (MF): MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution) = B / A
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement. The coefficient of variation (CV%) of the IS-normalized MF from the six lots of plasma should be ≤ 15%.
-
-
Recovery (RE): RE (%) = (Peak Area of Extracted Sample) / (Peak Area of Post-Extracted Spiked Sample) x 100 = C / B x 100
-
Process Efficiency (PE): PE (%) = (Peak Area of Extracted Sample) / (Peak Area in Neat Solution) x 100 = C / A x 100
Data Presentation
The following tables present example data for the matrix effect evaluation of Cinitapride. Note: This is representative data based on typical acceptance criteria and does not represent actual experimental results.
Table 1: Matrix Factor (MF) of Cinitapride and this compound
| Plasma Lot | Cinitapride Peak Area (B) | This compound Peak Area (B) | Neat Solution Peak Area (A) - Cinitapride | Neat Solution Peak Area (A) - this compound | Cinitapride MF (B/A) | This compound MF (B/A) | IS-Normalized MF |
| 1 | 89,500 | 185,400 | 100,200 | 201,500 | 0.89 | 0.92 | 0.97 |
| 2 | 92,100 | 188,200 | 100,200 | 201,500 | 0.92 | 0.93 | 0.99 |
| 3 | 87,300 | 181,600 | 100,200 | 201,500 | 0.87 | 0.90 | 0.97 |
| 4 | 95,600 | 195,100 | 100,200 | 201,500 | 0.95 | 0.97 | 0.98 |
| 5 | 90,800 | 186,900 | 100,200 | 201,500 | 0.91 | 0.93 | 0.98 |
| 6 | 93,200 | 190,300 | 100,200 | 201,500 | 0.93 | 0.94 | 0.99 |
| Mean | 0.91 | 0.93 | 0.98 | ||||
| SD | 0.03 | 0.02 | 0.01 | ||||
| CV (%) | 3.3 | 2.2 | 1.0 |
Table 2: Recovery (RE) of Cinitapride and this compound
| Plasma Lot | Cinitapride Peak Area (C) | This compound Peak Area (C) | Cinitapride Peak Area (B) | This compound Peak Area (B) | Cinitapride RE (%) | This compound RE (%) |
| 1 | 79,200 | 164,100 | 89,500 | 185,400 | 88.5 | 88.5 |
| 2 | 82,300 | 168,400 | 92,100 | 188,200 | 89.4 | 89.5 |
| 3 | 77,100 | 160,700 | 87,300 | 181,600 | 88.3 | 88.5 |
| 4 | 85,500 | 173,600 | 95,600 | 195,100 | 89.4 | 89.0 |
| 5 | 80,900 | 166,300 | 90,800 | 186,900 | 89.1 | 89.0 |
| 6 | 83,100 | 169,400 | 93,200 | 190,300 | 89.2 | 89.0 |
| Mean | 89.0 | 88.9 | ||||
| SD | 0.5 | 0.4 | ||||
| CV (%) | 0.6 | 0.4 |
Table 3: Process Efficiency (PE) of Cinitapride and this compound
| Plasma Lot | Cinitapride Peak Area (C) | This compound Peak Area (C) | Neat Solution Peak Area (A) - Cinitapride | Neat Solution Peak Area (A) - this compound | Cinitapride PE (%) | This compound PE (%) |
| 1 | 79,200 | 164,100 | 100,200 | 201,500 | 79.0 | 81.4 |
| 2 | 82,300 | 168,400 | 100,200 | 201,500 | 82.1 | 83.6 |
| 3 | 77,100 | 160,700 | 100,200 | 201,500 | 76.9 | 79.7 |
| 4 | 85,500 | 173,600 | 100,200 | 201,500 | 85.3 | 86.2 |
| 5 | 80,900 | 166,300 | 100,200 | 201,500 | 80.7 | 82.5 |
| 6 | 83,100 | 169,400 | 100,200 | 201,500 | 82.9 | 84.1 |
| Mean | 81.2 | 82.9 | ||||
| SD | 2.9 | 2.2 | ||||
| CV (%) | 3.6 | 2.7 |
Visualizations
Caption: Experimental workflow for matrix effect evaluation.
Caption: Logical relationships for matrix effect calculations.
Conclusion
The evaluation of the matrix effect is a critical component of bioanalytical method validation. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate the variability introduced by the biological matrix. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to robustly assess the matrix effect for Cinitapride, ensuring the development of a reliable and accurate bioanalytical method for pharmacokinetic studies and other drug development applications.
Application Note: Cinitapride-d5 for Metabolite Identification of Cinitapride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinitapride is a gastroprokinetic agent used for the treatment of gastroesophageal reflux and functional dyspepsia. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. Cinitapride is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8.[1][2] The main metabolic pathways include oxidative N-dealkylation and aromatic hydroxylation.[3][4][5][6] Stable isotope-labeled compounds, such as Cinitapride-d5, are invaluable tools in drug metabolism studies.[7] They serve as ideal internal standards for mass spectrometry-based quantification, aiding in the accurate identification and measurement of metabolites in complex biological matrices.[8][9] This application note provides a comprehensive overview and detailed protocols for the use of this compound in the identification and characterization of Cinitapride metabolites.
Principle of Metabolite Identification using this compound
The use of a stable isotope-labeled internal standard like this compound in conjunction with unlabeled Cinitapride allows for the confident identification of drug-related metabolites from endogenous components in a biological matrix when analyzed by LC-MS/MS. When a mixture of Cinitapride and this compound is incubated (e.g., with human liver microsomes), the metabolites formed from Cinitapride will have a corresponding deuterated metabolite formed from this compound. These paired metabolites will have the same chromatographic retention time but will exhibit a characteristic mass shift of 5 Daltons (or a fragment thereof, depending on the location of the deuterium labels and the fragmentation pattern). This "doublet" signature in the mass spectrum is a reliable indicator of a drug-derived metabolite.
Experimental Workflow
The overall workflow for Cinitapride metabolite identification using this compound is depicted below. This process involves incubating the drug and its deuterated analog with a metabolically active system, followed by sample preparation and analysis by high-resolution mass spectrometry.
Figure 1: Experimental workflow for Cinitapride metabolite identification.
Metabolic Pathway of Cinitapride
Cinitapride undergoes extensive metabolism primarily through two major pathways mediated by CYP3A4 and CYP2C8 enzymes.[1][2] These pathways are oxidative N-dealkylation and aromatic hydroxylation. The resulting metabolites are generally more polar, facilitating their excretion.
Figure 2: Major metabolic pathways of Cinitapride.
Protocols
In Vitro Metabolite Identification using Human Liver Microsomes
This protocol describes the incubation of Cinitapride and this compound with human liver microsomes (HLM) to generate metabolites for identification.
Materials:
-
Cinitapride
-
This compound
-
Pooled Human Liver Microsomes (HLM), 0.5 mg/mL
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of Cinitapride and this compound (1:1 molar ratio) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM.
-
In a microcentrifuge tube, combine the following:
-
Phosphate buffer (pH 7.4)
-
HLM (to a final concentration of 0.5 mg/mL)
-
Cinitapride/Cinitapride-d5 stock solution (to a final concentration of 1 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for 60 minutes at 37°C with gentle agitation.[10]
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the sample vigorously and then centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis of Cinitapride and its Metabolites
This protocol outlines the parameters for the analysis of the incubation samples by UPLC coupled to a high-resolution mass spectrometer (e.g., QTOF-MS).
Instrumentation:
-
UPLC system
-
High-resolution mass spectrometer with electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Scan Range | m/z 50-1000 |
| Collision Energy | Ramped from 10 to 40 eV for fragmentation data (MS/MS) |
Data Presentation
The following tables represent illustrative quantitative data that could be obtained from a pharmacokinetic study in human plasma following oral administration of Cinitapride, using this compound as an internal standard for quantification.
Table 1: Illustrative Pharmacokinetic Parameters of Cinitapride and its Major Metabolites
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) |
| Cinitapride | 1.5 ± 0.4 | 1.0 ± 0.5 | 6.8 ± 1.9 |
| N-dealkylated Cinitapride | 0.8 ± 0.2 | 2.0 ± 0.7 | 5.1 ± 1.5 |
| Hydroxylated Cinitapride | 0.5 ± 0.1 | 1.5 ± 0.6 | 3.2 ± 0.9 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative LC-MS/MS Parameters for Quantification of Cinitapride and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cinitapride | 403.2 | 209.1 | 25 |
| This compound (IS) | 408.2 | 214.1 | 25 |
| N-dealkylated Cinitapride | 333.2 | 139.1 | 30 |
| Hydroxylated Cinitapride | 419.2 | 209.1 | 28 |
Note: The exact m/z values for metabolites are hypothetical and would need to be determined experimentally. The precursor and product ions for Cinitapride are based on published methods.[11]
Conclusion
The use of this compound is a powerful strategy for the unambiguous identification and quantification of Cinitapride metabolites. The protocols and information provided in this application note offer a robust framework for researchers in drug metabolism and pharmacokinetics to investigate the biotransformation of Cinitapride, ultimately contributing to a more comprehensive understanding of its disposition and potential for clinical translation.
References
- 1. The prokinetic cinitapride has no clinically relevant pharmacokinetic interaction and effect on QT during coadministration with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2C8 *3 and *4 define CYP2C8 phenotype: An approach with the substrate cinitapride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Home - Cerilliant [cerilliant.com]
- 10. oyc.co.jp [oyc.co.jp]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming ion suppression in Cinitapride analysis with Cinitapride-d5
Welcome to our technical support center for the analysis of Cinitapride using Cinitapride-d5 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for the analysis of Cinitapride?
A1: Using a stable isotope-labeled internal standard like this compound is the gold standard in quantitative LC-MS/MS analysis. Because this compound is chemically identical to Cinitapride, it co-elutes and experiences the same degree of ion suppression or enhancement in the mass spectrometer source. This co-behavior allows for accurate correction of signal variability caused by matrix effects, leading to more precise and reliable quantification of Cinitapride in complex biological matrices such as plasma.
Q2: What are the expected precursor and product ion (MRM) transitions for Cinitapride and this compound?
A2: Based on published data for Cinitapride and the known molecular weight of this compound, the expected MRM transitions are as follows. It is always recommended to optimize these transitions on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cinitapride | 403.3 | 209.1 |
| This compound | 408.3 | 214.1 |
Q3: I am observing low signal intensity for both Cinitapride and this compound. What are the possible causes?
A3: Low signal intensity for both the analyte and the internal standard can be due to several factors:
-
Suboptimal Ionization Source Parameters: The temperature, gas flows (nebulizer, auxiliary, and collision), and ion spray voltage may not be optimized for Cinitapride.
-
Inefficient Sample Extraction: The chosen sample preparation method (e.g., liquid-liquid extraction or solid-phase extraction) may have low recovery for Cinitapride.
-
Matrix Effects: Significant ion suppression from endogenous components in the sample matrix can reduce the signal for both compounds.
-
Instrumental Issues: A dirty ion source, incorrect mobile phase composition, or a failing detector can all lead to decreased sensitivity.
Q4: My this compound signal is stable, but the Cinitapride signal is erratic. What could be the problem?
A4: If the internal standard signal is stable, it suggests that the variability is not from the sample preparation or injection process. The issue may be related to:
-
Metabolic Instability of Cinitapride: Cinitapride may be degrading in the sample matrix, while the deuterated standard is more stable. Ensure proper sample handling and storage conditions.
-
Interference: There might be a co-eluting interference that has the same mass transition as Cinitapride but not this compound. A change in chromatographic conditions may be necessary to resolve the interference.
Troubleshooting Guides
Issue 1: High Variability in Peak Area Ratios of Cinitapride to this compound
High variability in the peak area ratios can compromise the accuracy and precision of your assay. This troubleshooting guide will help you diagnose and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in peak area ratios.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the sample, internal standard, and extraction solvents. Automate liquid handling steps if possible. |
| Poor Chromatographic Peak Shape | Tailing or broad peaks can lead to inconsistent integration. Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is not degraded. |
| Autosampler Issues | Inconsistent injection volumes can cause variability. Check the autosampler for leaks and ensure the injection needle is properly seated. |
| Matrix Effects | Even with a deuterated internal standard, extreme matrix effects can cause issues. Improve sample cleanup to remove interfering matrix components. |
Issue 2: No Detectable Peak for Cinitapride or this compound
The absence of a detectable peak can be frustrating. This guide provides a systematic approach to identifying the root cause.
Logical Relationship Diagram for Signal Loss:
Caption: Logical relationships in diagnosing signal loss.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect MRM Transitions | Verify that the correct precursor and product ions are being monitored for both Cinitapride and this compound. |
| No Analyte in the Sample | Prepare a fresh standard of Cinitapride and this compound in a clean solvent and inject it directly into the mass spectrometer to confirm instrument functionality. |
| Complete Ion Suppression | The matrix may be causing complete suppression of the signal. Dilute the sample 10-fold and re-inject. If a peak appears, optimize the sample preparation to remove more of the matrix. |
| LC Plumbing Issue | A blockage or leak in the LC system may be preventing the sample from reaching the mass spectrometer. Check the system pressure and inspect for leaks. |
Data Presentation
The use of this compound as an internal standard significantly improves the precision and accuracy of Cinitapride quantification by correcting for ion suppression. The following table provides an illustrative comparison of results with and without an internal standard.
| Sample ID | Cinitapride Peak Area (No IS) | Cinitapride Peak Area (with this compound) | This compound Peak Area | Peak Area Ratio (Cinitapride/Cinitapride-d5) |
| 1 | 125,432 | 128,987 | 250,123 | 0.516 |
| 2 | 98,765 | 124,567 | 245,678 | 0.507 |
| 3 | 154,321 | 130,123 | 255,432 | 0.509 |
| Mean | 126,173 | 127,892 | 250,411 | 0.511 |
| %RSD | 22.1% | 2.2% | 2.0% | 0.9% |
This data is for illustrative purposes only and demonstrates the expected improvement in precision when using a deuterated internal standard.
Experimental Protocols
This section provides a detailed methodology for the analysis of Cinitapride in human plasma using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 300 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 1.5 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex mix for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Cinitapride: 403.3 -> 209.1, this compound: 408.3 -> 214.1 |
| Dwell Time | 100 ms |
Experimental Workflow Diagram:
Caption: Workflow for the analysis of Cinitapride in plasma.
Technical Support Center: Cinitapride-d5 Analysis by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for Cinitapride-d5. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: Cinitapride has a monoisotopic mass of 402.2 g/mol . This compound is labeled with five deuterium atoms, increasing its molecular weight. The expected [M+H]⁺ precursor ion for this compound is therefore approximately m/z 408.5.
Q2: What are the recommended MRM transitions for Cinitapride and a suitable internal standard?
Q3: What are typical starting points for mass spectrometer source parameters?
A3: Based on published methods for Cinitapride, the following parameters can be used as a starting point for optimization:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 1.0 - 3.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Desolvation Gas Flow: 600 - 800 L/Hr
-
Cone Gas Flow: 50 - 150 L/Hr
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Sensitivity for this compound | Suboptimal MRM transition (product ion and/or collision energy). | Perform a product ion scan of this compound to identify the most abundant and stable fragment ion. Subsequently, perform a collision energy optimization experiment for the selected precursor-product ion pair to determine the voltage that yields the highest signal intensity. |
| Inefficient ionization. | Optimize source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase composition is amenable to efficient ionization (e.g., acidic pH for positive ESI). | |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects by comparing the response of this compound in neat solution versus in an extracted blank matrix. If significant matrix effects are observed, improve the sample preparation method (e.g., use a more selective extraction technique like SPE) or adjust chromatographic conditions to separate the analyte from interfering matrix components. | |
| Chromatographic Peak Tailing or Splitting | Incompatible mobile phase pH. | Cinitapride is a basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionic state and good peak shape. An acidic mobile phase (e.g., pH 3-4) is commonly used. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Replace the analytical column with a new one of the same type. | |
| Inconsistent Internal Standard (IS) Response | Deuterium-hydrogen exchange. | Ensure that the pH of the sample and mobile phase does not promote the exchange of deuterium atoms. Avoid strongly acidic or basic conditions if instability is observed. |
| Isotopic interference from the analyte. | Check for potential isotopic overlap from the M+5 peak of unlabeled Cinitapride with the precursor mass of this compound. If significant, a higher mass deuterated standard (e.g., d7 or d9) may be necessary. | |
| Inconsistent sample preparation. | Ensure precise and consistent addition of the internal standard to all samples and standards. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly. |
| Dirty mass spectrometer source. | Clean the ion source components according to the manufacturer's recommendations. | |
| Carryover | Inadequate needle wash. | Optimize the needle wash procedure by using a strong solvent (e.g., a mixture of acetonitrile, isopropanol, and water with a small amount of acid or base) and increasing the wash volume and duration. |
| Adsorption to LC system components. | Prime the LC system with a high-concentration sample before injecting the analytical run. |
Experimental Protocols
Method Development for this compound MRM Analysis
This protocol outlines the steps to establish and optimize an MRM method for this compound.
1. This compound Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From this, prepare a working solution of 1 µg/mL in 50:50 acetonitrile:water.
2. Direct Infusion and Precursor Ion Confirmation:
-
Infuse the 1 µg/mL working solution directly into the mass spectrometer.
-
Acquire a full scan spectrum in positive ESI mode to confirm the presence and mass accuracy of the [M+H]⁺ ion at m/z 408.5.
3. Product Ion Scan:
-
Perform a product ion scan by selecting m/z 408.5 as the precursor ion.
-
Vary the collision energy (e.g., in steps of 5 eV from 10 to 50 eV) to observe the fragmentation pattern.
-
Identify the most abundant and stable product ion for the MRM transition. A likely candidate, based on the unlabeled compound, is around m/z 209.1.
4. Collision Energy Optimization:
-
Set up an MRM method with the determined precursor and product ions (e.g., 408.5 > 209.1).
-
Create a method that injects the working solution multiple times, each with a different collision energy value (e.g., from 10 to 50 eV in 2 eV increments).
-
Plot the resulting peak area or intensity against the collision energy to determine the optimal value that produces the highest signal.
Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma
This protocol provides a general procedure for extracting Cinitapride and this compound from a plasma matrix.
1. Sample Spiking:
-
To 100 µL of plasma sample (blank, standard, or unknown), add 10 µL of the this compound internal standard working solution.
2. Protein Precipitation & Extraction:
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 500 µL of an organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the layers.
3. Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Logic for troubleshooting poor signal intensity.
References
Addressing variability in Cinitapride-d5 internal standard response
Welcome to the technical support center for Cinitapride-d5 analytical assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during bioanalysis.
Troubleshooting Guide
This guide provides systematic approaches to identify and resolve variability in the this compound internal standard (IS) response.
Question 1: We are observing significant variability in the this compound internal standard response across our sample batch. What are the potential causes and how can we investigate this?
Answer:
Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can stem from several sources.[1][2] A systematic investigation is crucial to pinpoint the root cause. The primary areas to investigate are sample preparation, instrument performance, and matrix effects.
Experimental Protocol: Root Cause Analysis of IS Variability
This protocol outlines a step-by-step investigation into this compound IS response variability.
-
Initial Assessment:
-
Review the IS response plot for the entire analytical run. Look for trends such as gradual drifts, abrupt changes, or random fluctuations.[2]
-
Segregate the affected samples (e.g., high or low IS response) from those with normal responses.
-
-
Instrument Performance Check:
-
Re-injection: Re-inject a subset of the affected samples and unaffected samples. If the IS response variability is not reproducible, the issue may be related to the initial injection sequence (e.g., injection volume inconsistency).[1]
-
System Suitability: Inject a series of standard solutions of this compound directly into the mass spectrometer. Consistent responses would suggest the issue is not with the instrument itself but with the samples or their preparation.
-
-
Sample Preparation Review:
-
Pipetting and Aliquoting: Review standard operating procedures (SOPs) for sample and IS solution handling. Inconsistent pipetting is a common source of error.[1]
-
Extraction Efficiency: Re-extract a subset of affected and unaffected samples. If variability persists, consider if the extraction procedure is robust.
-
-
Matrix Effects Investigation:
-
Post-Column Infusion: This experiment helps to identify regions of ion suppression or enhancement in the chromatogram.
-
Continuously infuse a standard solution of this compound post-column while injecting a blank matrix extract.
-
A dip in the baseline signal at the retention time of Cinitapride indicates ion suppression.
-
-
Matrix Factor Assessment: Compare the IS response in a neat solution to the response in a blank matrix extract spiked with the IS at the same concentration. A significant difference indicates the presence of matrix effects.[3][4]
-
The following diagram illustrates a logical workflow for troubleshooting IS variability.
Question 2: Our this compound internal standard response is consistently low in study samples compared to calibration standards and quality controls. What could be the cause?
Answer:
A consistent difference in IS response between study samples and calibration/QC samples strongly suggests a matrix effect that is specific to the study samples.[2] This can be due to co-eluting metabolites, co-administered drugs, or other endogenous compounds present in the subject samples but not in the matrix used for standards and QCs.
Data Presentation: IS Response in Different Matrices
The following table illustrates a hypothetical scenario where the IS response is suppressed in subject samples.
| Sample Type | Mean this compound Peak Area | % of Calibration Standards Mean |
| Calibration Standards | 1,500,000 | 100% |
| Quality Controls | 1,450,000 | 96.7% |
| Subject Samples | 800,000 | 53.3% |
Experimental Protocol: Investigating Matrix Effects from Co-medications
-
Information Gathering: Identify all co-administered medications for the subjects whose samples show low IS response.
-
In Vitro Spiking Study:
-
Prepare blank plasma samples.
-
Spike one set of blank plasma with Cinitapride and this compound.
-
Spike a second set of blank plasma with Cinitapride, this compound, and the co-administered drug at a clinically relevant concentration.
-
Process and analyze both sets of samples.
-
-
Data Analysis: A significant decrease in the this compound response in the presence of the co-medicant confirms it as a source of ion suppression.
The signaling pathway of Cinitapride involves serotonergic and dopaminergic receptors. Endogenous molecules that interact with these pathways could potentially interfere with ionization.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable range for internal standard response variability?
A1: While there is no universally mandated acceptance criterion, a common practice in regulated bioanalysis is to investigate samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and QCs in the same run.[1] However, any observable trend or drift should be investigated even if it falls within these limits.[2]
Q2: Can a stable isotope-labeled internal standard like this compound still be affected by matrix effects?
A2: Yes. While stable isotope-labeled internal standards are the gold standard and are expected to co-elute and experience similar ionization effects as the analyte, significant matrix effects can still cause variability.[5][6] If the concentration of a co-eluting interfering substance is very high, it can suppress the ionization of both the analyte and the IS.[7] The key is that the ratio of the analyte to the IS should remain constant.[8][9] If the IS response is suppressed to a point where the signal is no longer reliable, it can impact the accuracy and precision of the measurement.
Q3: We have confirmed that ion suppression is causing variability in our this compound response. What are the next steps?
A3: Once ion suppression is confirmed, the following steps can be taken to mitigate its effects:
-
Optimize Chromatography: Modify the LC gradient to separate the this compound from the co-eluting interfering substance.[6]
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove the interfering components from the matrix.[10]
-
Dilution: In some cases, diluting the sample can reduce the concentration of the interfering substance and lessen the matrix effect. However, this must be done with caution to ensure the analyte concentration remains above the lower limit of quantification.
Data Presentation: Effect of Improved Sample Cleanup on IS Response
This table shows hypothetical data demonstrating the improvement in IS response after switching from protein precipitation to solid-phase extraction.
| Sample Preparation Method | Mean this compound Peak Area in Subject Samples | % of Calibration Standards Mean |
| Protein Precipitation | 800,000 | 53.3% |
| Solid-Phase Extraction | 1,350,000 | 90.0% |
Q4: Could the stability of this compound be a factor in response variability?
A4: While Cinitapride is generally stable, issues with the stability of the IS in the stock solution or in the processed sample can lead to a decrease in response.[11][12] It is important to follow proper storage conditions and to perform stability assessments as part of method validation.[13][14] An investigation into IS stability can be conducted by analyzing QC samples that have been stored under various conditions (e.g., freeze-thaw cycles, bench-top stability).[1]
Experimental Protocol: this compound Solution Stability Assessment
-
Prepare Fresh Stock: Prepare a fresh stock solution of this compound.
-
Spike QC Samples: Prepare two sets of low, medium, and high concentration QC samples. One set should be spiked with the existing this compound stock solution and the other with the freshly prepared stock.
-
Analyze and Compare: Analyze both sets of QCs. A significant and consistent difference in the IS response between the two sets would suggest degradation of the original stock solution.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. fda.gov [fda.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Carryover of Cinitapride and Cinitapride-d5 in LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Cinitapride and its deuterated internal standard, Cinitapride-d5, in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Cinitapride's moderately basic (pKa = 9.74) and highly hydrophobic (logP = 3.7) nature makes it prone to adsorption onto surfaces within the LC-MS system, leading to carryover and impacting the accuracy of quantitative analysis.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving carryover issues with Cinitapride and this compound.
Question 1: I am observing carryover of Cinitapride in my blank injections. How do I determine the source of the carryover?
Answer:
A systematic approach is crucial to pinpoint the source of carryover. The main potential sources are the autosampler, the analytical column, and the mass spectrometer ion source.[2] The following workflow can help you isolate the contributor.
Experimental Protocol: Identifying the Source of Carryover
-
MS Source Check:
-
Prepare a fresh blank solution (e.g., mobile phase A).
-
Disconnect the LC flow from the mass spectrometer.
-
Using an infusion pump or a manual syringe, introduce the blank solution directly into the MS source.
-
Acquire data and check for the presence of Cinitapride and this compound signals. If peaks are observed, the ion source is likely contaminated and requires cleaning.
-
-
LC System (Pre-Column) Check:
-
If the MS source is clean, reconnect the LC system.
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Inject a high-concentration standard of Cinitapride followed by several blank injections.
-
If carryover is observed in the blanks, the source is within the autosampler (e.g., injection needle, rotor seal, sample loop) or connecting tubing.
-
-
Column Check:
-
If the LC system pre-column is not the source, install a brand new, unused analytical column of the same type.
-
Repeat the injection sequence of a high-concentration standard followed by blanks.
-
If carryover is significantly reduced or eliminated, the original column was the primary source of carryover.
-
Question 2: My troubleshooting points to the autosampler as the source of carryover. What are the best wash solvents for Cinitapride?
Answer:
For a basic and hydrophobic compound like Cinitapride, a multi-component wash solution is generally more effective than a single solvent. The goal is to use a solvent mixture that can disrupt both hydrophobic and ionic interactions.
Recommended Wash Solvent Strategies:
-
Acidified Organic Solvent: An acidic modifier helps to neutralize residual silanol groups on surfaces and keep the basic Cinitapride protonated and more soluble in the wash solvent.
-
High Organic Content: A high percentage of a strong organic solvent like acetonitrile or methanol is necessary to disrupt hydrophobic interactions.
-
Complexing Agents: In some cases, adding a small amount of a complexing agent can help to reduce interactions with metal surfaces in the flow path.
Quantitative Comparison of Wash Solvents for Cinitapride Carryover
| Wash Solution Composition | Analyte | Carryover (%) |
| 50:50 Methanol/Water | Cinitapride | 1.2 |
| 50:50 Acetonitrile/Water | Cinitapride | 1.0 |
| 90:10 Acetonitrile/Water with 0.1% Formic Acid | Cinitapride | 0.2 |
| 90:10 Methanol/Water with 0.1% Formic Acid | Cinitapride | 0.3 |
| 75:25 Isopropanol/Acetonitrile with 0.1% Ammonium Hydroxide | Cinitapride | 0.5 |
| 50:50 Acetonitrile/Water | This compound | 1.1 |
| 90:10 Acetonitrile/Water with 0.1% Formic Acid | This compound | 0.2 |
Disclaimer: The data in this table is synthesized from typical carryover reduction trends observed for basic, hydrophobic compounds and serves for illustrative purposes.
Experimental Protocol: Optimizing the Autosampler Wash Solution
-
Establish a Baseline: With your current wash solution, inject the highest concentration standard followed by at least three blank injections to determine the initial carryover percentage.
-
Test Individual Solvents: Prepare wash solutions of 100% methanol and 100% acetonitrile and repeat the baseline experiment for each.
-
Evaluate Solvent Mixtures: Prepare binary mixtures of organic solvent and water (e.g., 50:50, 75:25, 90:10 acetonitrile/water).
-
Introduce Additives: Based on the best performing organic/aqueous mixture, add an acidic modifier (e.g., 0.1-0.5% formic acid or acetic acid) or a basic modifier (e.g., 0.1-0.5% ammonium hydroxide).
-
Consider a "Magic Wash": For persistent carryover, a more complex mixture, sometimes referred to as a "magic wash," can be effective. A common starting point is a 1:1:1:1 mixture of acetonitrile, methanol, isopropanol, and water with a small amount of acid or base.
-
Increase Wash Volume and Duration: In your autosampler method, increase the volume of the needle wash and the duration of the wash cycle.
Question 3: I've optimized my wash solution, but I still see carryover. Could my analytical column be the problem?
Answer:
Yes, the analytical column can be a significant source of carryover, especially for compounds like Cinitapride that can have strong interactions with the stationary phase.
Strategies to Minimize Column-Related Carryover:
-
Column Chemistry: Consider a column with a different stationary phase. While C18 is common, a phenyl-hexyl phase can offer different selectivity and potentially reduced carryover for aromatic compounds like Cinitapride due to π-π interactions.[3][4][5][6][7]
-
Gradient Optimization: A steep gradient may not provide enough time to elute all of the analyte from the column.
-
Increase Final Hold Time: Extend the hold time at the final, high organic percentage of your gradient to ensure complete elution.
-
"Saw-Tooth" Wash: Incorporate a post-injection "saw-tooth" wash in your gradient, where you cycle between high and low organic percentages to effectively strip strongly retained compounds from the column.[8]
-
-
Mobile Phase Additives: The choice of mobile phase additive can influence peak shape and carryover.
-
Acidic Modifiers: Formic acid or acetic acid in the mobile phase can improve the peak shape of basic compounds and reduce tailing, which can contribute to carryover.
-
Buffers: Using a buffer like ammonium formate or ammonium acetate can help to control the pH and ionic strength, potentially reducing secondary interactions with the stationary phase.
-
Comparison of Column Chemistries for Cinitapride Carryover
| Column Type | Stationary Phase | Carryover (%) |
| Standard C18 | Octadecylsilane | 0.8 |
| Phenyl-Hexyl | Phenyl-Hexyl | 0.4 |
| Embedded Polar Group C18 | C18 with polar modification | 0.6 |
Disclaimer: The data in this table is synthesized based on general performance characteristics of these column types for basic, hydrophobic analytes and is for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of carryover for Cinitapride analysis?
A1: According to regulatory guidelines, the response of the analyte in a blank injection immediately following the highest calibration standard should be no more than 20% of the response of the lower limit of quantitation (LLOQ).[9]
Q2: Will this compound have the same carryover characteristics as Cinitapride?
A2: Generally, the deuterated internal standard (this compound) will have very similar physicochemical properties to the unlabeled analyte (Cinitapride) and will exhibit similar carryover behavior. Therefore, strategies to reduce Cinitapride carryover should also be effective for this compound.
Q3: Can the sample solvent contribute to carryover?
A3: Yes. If your sample is dissolved in a solvent that is much stronger than the initial mobile phase conditions, it can cause peak distortion and may lead to carryover. It is always best to dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase.
Q4: How often should I perform system maintenance to prevent carryover?
A4: Regular preventative maintenance is key. This includes:
-
Regularly changing pump seals and rotor seals in the autosampler.
-
Cleaning the mass spectrometer ion source periodically.
-
Using fresh, high-quality solvents and additives.
-
Filtering all mobile phases and samples.
Q5: I am still experiencing carryover after trying all the suggested troubleshooting steps. What else can I do?
A5: If significant carryover persists, you may need to consider more advanced strategies:
-
Dedicated LC System: If possible, dedicate an LC system for the analysis of "sticky" compounds like Cinitapride to avoid cross-contamination.
-
Alternative Column Chemistries: Explore more specialized column chemistries designed for basic compounds.
-
Injection of a "Chaser" Blank: In some cases, injecting a blank containing a high concentration of a compound that has a stronger affinity for the active sites in the system than your analyte can help to displace it. This is an advanced technique and should be used with caution.
References
- 1. pharmometrica.com.mx [pharmometrica.com.mx]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. halocolumns.com [halocolumns.com]
- 6. Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates [sigmaaldrich.com]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Impact of Cinitapride-d5 purity on assay accuracy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cinitapride-d5 in their experiments. The focus is on the critical impact of this compound purity on assay accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity essential for accurate assays?
This compound is a deuterated analog of Cinitapride, a gastroprokinetic agent. The 'd5' indicates that five hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard (IS) for quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS).
The purity of this compound is paramount because it directly impacts the accuracy and reliability of the quantification of the target analyte (Cinitapride). An impure internal standard can lead to several issues:
-
Inaccurate Quantification: If the stated concentration of the IS is incorrect due to the presence of impurities, the calculated concentration of the analyte will also be incorrect.
-
Interference: Impurities can co-elute with the analyte or the IS, causing ion suppression or enhancement in the mass spectrometer, leading to variability and inaccuracy.
-
Cross-Contamination: The presence of unlabeled Cinitapride in the this compound standard can artificially inflate the measured concentration of the analyte.
Q2: What are the common impurities found in this compound?
Common impurities can include:
-
Unlabeled Cinitapride: The starting material or byproducts from the synthesis.
-
Isotopologues with fewer deuterium atoms (d1-d4): Incomplete deuteration during synthesis.
-
Metabolites of Cinitapride: If the standard has degraded.
-
Residual solvents and reagents: From the manufacturing process.
Q3: How can I assess the purity of my this compound standard?
The purity of this compound is typically determined by a combination of methods:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: To assess chromatographic purity and separate non-isobaric impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the isotopic purity and identify any unlabeled Cinitapride or other related substances.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the positions of the deuterium labels.
Always refer to the Certificate of Analysis (CoA) provided by the supplier for detailed purity information.
Troubleshooting Guide
Issue 1: Inaccurate or inconsistent calibration curves.
-
Possible Cause: Impure this compound internal standard.
-
Troubleshooting Steps:
-
Verify the CoA: Check the stated purity and the date of analysis.
-
Prepare a Fresh Stock Solution: Degradation of the IS stock solution can be a source of error.
-
Assess Purity: If you have the capability, re-assess the purity of the this compound using HPLC-UV or LC-MS.
-
Evaluate Other Factors: Rule out other potential causes such as issues with the analyte, mobile phase, or instrument performance.
-
Issue 2: Unexpected peaks in the chromatogram.
-
Possible Cause: Impurities in the this compound standard.
-
Troubleshooting Steps:
-
Inject a Blank Sample: To ensure the unexpected peaks are not from the system or solvent.
-
Inject only the this compound Solution: This will help identify peaks originating from the internal standard.
-
Use Mass Spectrometry to Identify Peaks: Determine the mass-to-charge ratio (m/z) of the unexpected peaks to help identify the impurities. Refer to the table below for potential m/z values of common impurities.
-
Data Presentation
Table 1: Impact of this compound Purity on Analyte Quantification
| This compound Purity (%) | Stated IS Concentration (ng/mL) | Actual IS Concentration (ng/mL) | Measured Analyte Concentration (ng/mL) | % Error in Analyte Concentration |
| 100.0 | 100 | 100.0 | 50.0 | 0.0% |
| 98.0 | 100 | 98.0 | 51.0 | +2.0% |
| 95.0 | 100 | 95.0 | 52.6 | +5.2% |
| 90.0 | 100 | 90.0 | 55.6 | +11.2% |
Table 2: Common Impurities in this compound and their Mass-to-Charge Ratios (m/z)
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Note |
| Cinitapride | C₂₁H₃₀N₄O₄ | 403.23 | Unlabeled drug |
| This compound | C₂₁H₂₅D₅N₄O₄ | 408.26 | Internal Standard |
| Cinitapride-d4 | C₂₁H₂₆D₄N₄O₄ | 407.25 | Incomplete deuteration |
| Cinitapride-d3 | C₂₁H₂₇D₃N₄O₄ | 406.25 | Incomplete deuteration |
Experimental Protocols
Protocol 1: Purity Assessment of this compound using HPLC-UV
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 4.5) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 268 nm
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Inject the solution into the HPLC system.
-
Analyze the chromatogram for the presence of any secondary peaks.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all peaks.
-
Protocol 2: Quantification of Cinitapride in Plasma using LC-MS/MS
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, add 20 µL of this compound working solution (50 ng/mL) and 300 µL of acetonitrile. Vortex and centrifuge.
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
-
MS/MS System (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Cinitapride: 403.2 -> 121.1
-
This compound: 408.3 -> 121.1
-
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Quantify the analyte concentration using a calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for assay inaccuracies related to the internal standard.
Caption: Simplified signaling pathway of Cinitapride.
Caption: Experimental workflow for bioanalytical quantification using an internal standard.
Improving extraction recovery of Cinitapride with Cinitapride-d5
Welcome to the technical support center for the bioanalysis of Cinitapride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the extraction recovery of Cinitapride, with a focus on the use of its deuterated internal standard, Cinitapride-d5.
This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work. The protocols and data presented are compiled from published analytical methods for Cinitapride and established best practices for the use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Cinitapride analysis?
A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis by mass spectrometry.[1] A deuterated internal standard is chemically identical to the analyte and therefore exhibits very similar behavior during sample preparation (extraction), chromatography, and ionization.[1] This co-elution and similar ionization response allow for the most accurate correction of variations in extraction recovery and matrix effects, leading to more precise and accurate quantification of Cinitapride.
Q2: I cannot find a commercially available this compound standard. What are my options?
A2: If a commercial standard is unavailable, you may need to consider custom synthesis of this compound. Alternatively, you can use a structurally similar molecule as an internal standard, such as cisapride or risperidone, which have been used in published methods.[2][3] However, it is important to note that these structural analogs may not perfectly mimic the behavior of Cinitapride during the analytical process, potentially leading to less accurate results.
Q3: What are the recommended extraction methods for Cinitapride from plasma?
A3: The two most common and effective methods for extracting Cinitapride from biological matrices like plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[2][4] The choice between LLE and SPE will depend on factors such as the desired level of sample cleanup, sample volume, and available laboratory equipment.
Q4: What kind of extraction recovery can I expect for Cinitapride?
A4: Published methods report extraction recoveries for Cinitapride from human plasma to be greater than 86%.[4] The recovery of the deuterated internal standard, this compound, is expected to be very similar to that of Cinitapride.
Experimental Protocols
Below are detailed example protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Cinitapride from human plasma, adapted from published methods.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Evaporation:
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 500 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization based on the specific SPE cartridge used.
-
Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.
-
Vortex mix and load the entire sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
-
Elution:
-
Elute Cinitapride and this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.
-
Troubleshooting Guide
This section addresses common issues that may arise during the extraction and analysis of Cinitapride using this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Extraction Recovery of both Cinitapride and this compound | Inefficient extraction from the matrix. | - LLE: Ensure the pH of the plasma sample is optimized for Cinitapride's extraction. Cinitapride is a basic compound, so alkalinizing the sample may improve extraction into an organic solvent. Experiment with different extraction solvents or solvent mixtures. Increase vortexing time or use a mechanical shaker for more efficient mixing. - SPE: Ensure the SPE cartridge is properly conditioned. Optimize the wash and elution solvent compositions and volumes. Ensure the sample is loaded at an appropriate flow rate. |
| Inconsistent Extraction Recovery | Variability in manual extraction procedure. | - Automate the extraction process if possible. - Ensure consistent vortexing/mixing times and speeds. - Use a positive pressure manifold for SPE to ensure consistent flow rates. |
| Low this compound Signal | Degradation of the internal standard. | - Check the stability of the this compound stock and working solutions. - Prepare fresh solutions. - Investigate potential degradation during sample processing (e.g., due to pH or temperature). |
| Incorrect concentration of the internal standard. | - Verify the concentration of the this compound stock and working solutions. - Ensure the correct volume of internal standard is added to each sample. | |
| High Variability in Cinitapride/Cinitapride-d5 Ratio | Matrix effects (ion suppression or enhancement). | - LLE: Try a different extraction solvent. Include a back-extraction step for further cleanup. - SPE: Use a more selective SPE sorbent. Optimize the wash step to remove more interfering components. - Dilute the sample extract before injection to minimize matrix effects. - Modify the chromatographic conditions to separate Cinitapride from co-eluting matrix components. |
| Contamination. | - Check all solvents, reagents, and labware for potential sources of contamination. - Analyze blank samples to identify any interfering peaks. | |
| Poor Peak Shape for Cinitapride and/or this compound | Inappropriate reconstitution solvent. | - Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. A solvent stronger than the mobile phase can cause peak distortion. |
| Issues with the analytical column. | - Check for column contamination or degradation. - Flush the column or replace it if necessary. |
Data Presentation
The following table summarizes typical validation parameters for a Cinitapride bioanalytical method, based on published data.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 35 ng/mL | [4] |
| Extraction Recovery | > 86% | [4] |
| Intra-day Precision (%CV) | ≤ 7.1% | [4] |
| Inter-day Precision (%CV) | ≤ 7.1% | [4] |
| Limit of Detection (LOD) | 0.1192 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.3612 ng/mL | [4] |
Visualizations
Experimental Workflow for Cinitapride Extraction
Caption: Cinitapride Extraction Workflows.
Troubleshooting Logic for Low Extraction Recovery
Caption: Troubleshooting Low Extraction Recovery.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an UPLC-MS/MS micromethod for quantitation of cinitapride in plasma and its application in a pharmacokinetic interaction trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Cinitapride-d5 instability in biological matrices
Welcome to the technical support center for Cinitapride-d5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the stability of this compound in biological matrices during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
A1: The stability of this compound, similar to its non-deuterated counterpart cinitapride, can be influenced by several factors including pH, temperature, enzymatic activity, and exposure to oxidative conditions.[1][2] It is crucial to control these variables during sample collection, processing, and storage to ensure accurate and reproducible results.
Q2: Under what conditions is this compound expected to be unstable?
A2: Cinitapride has been shown to degrade under acidic, alkaline, oxidative, and reductive conditions.[1] Therefore, this compound is also likely susceptible to degradation under these stresses. Forced degradation studies on cinitapride have indicated that oxidation is a major degradation pathway.[2]
Q3: What are the recommended storage conditions for plasma samples containing this compound?
A3: For long-term storage, it is recommended to keep plasma samples frozen at -20°C or lower.[3] Stability studies for cinitapride have demonstrated good stability at -20°C for at least one month.[3]
Q4: How stable is this compound during common laboratory procedures like freeze-thaw cycles and benchtop storage?
A4: Cinitapride has shown good stability through multiple freeze-thaw cycles and during short-term storage at ambient temperatures. For instance, studies have reported a low percent bias after three freeze-thaw cycles and for up to 24 hours on the benchtop.[3]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the bioanalysis of this compound.
Issue 1: Low Analyte Response or Signal Loss
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation during sample collection and handling. | Review blood collection and plasma processing procedures. Ensure minimal time at room temperature before centrifugation and freezing. Consider using collection tubes with stabilizers if enzymatic degradation is suspected. | Instability of an analyte at any stage can lead to its underestimation.[4] |
| pH-related degradation. | Check the pH of the biological matrix and any buffers or reagents used during extraction. Adjust pH to a neutral or slightly basic range if necessary. | Cinitapride shows degradation in both acidic and alkaline conditions.[1] |
| Oxidative degradation. | Minimize exposure of samples to air and light. Consider adding antioxidants (e.g., ascorbic acid) to the matrix upon collection. | Oxidation is a significant degradation pathway for cinitapride.[2] |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene tubes for sample collection and processing. | "Sticky" molecules can adsorb to surfaces, leading to lower recovery. |
Issue 2: High Variability in Quality Control (QC) Samples
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent sample handling. | Standardize all sample handling procedures, including thawing time and temperature. Ensure all analysts follow the same protocol. | Lack of reproducibility in sample preparation can introduce significant variability.[4] |
| In-process instability. | Perform short-term stability experiments that mimic the entire analytical process, from sample thawing to injection. | This helps identify specific steps where degradation might be occurring. |
| Autosampler instability. | Conduct autosampler stability tests by leaving processed samples in the autosampler for an extended period before injection.[3] | The conditions within an autosampler (e.g., temperature) can sometimes contribute to degradation. |
Quantitative Data Summary
The following tables summarize stability data for cinitapride from published bioanalytical methods. This data can serve as a useful reference for expected stability of this compound.
Table 1: Freeze-Thaw and Bench-Top Stability of Cinitapride in Human Plasma
| Stability Test | Concentration Level | Bias (%) | Reference |
| Freeze-Thaw (3 cycles) | Low QC | 2.56 | [3] |
| Freeze-Thaw (3 cycles) | High QC | 3.48 | [3] |
| Bench-Top (12 hours) | Low QC | 1.02 | [3] |
| Bench-Top (12 hours) | High QC | -1.68 | [3] |
Table 2: Long-Term and Autosampler Stability of Cinitapride in Human Plasma
| Stability Test | Concentration Level | Bias (%) | Reference |
| Long-Term (-20°C, 1 month) | Low QC | 5.26 | [3] |
| Long-Term (-20°C, 1 month) | High QC | 4.82 | [3] |
| Autosampler (24 hours) | Low QC | -2.56 | [3] |
| Autosampler (24 hours) | High QC | -3.48 | [3] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Procedure:
-
Spike a fresh batch of the biological matrix with this compound at low and high quality control (QC) concentrations.
-
Aliquot the samples into separate tubes.
-
Freeze the samples completely at the intended storage temperature (e.g., -20°C or -80°C).
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (typically three cycles).
-
After the final thaw, process the samples and analyze them along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).
-
Calculate the percent bias of the freeze-thaw samples relative to the comparison samples. The acceptance criteria are typically within ±15%.[5]
-
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of this compound in a biological matrix at ambient temperature for a duration that mimics the sample handling and preparation time.
-
Procedure:
-
Spike a fresh batch of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the samples and leave them on the benchtop at room temperature for a predefined period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process the samples and analyze them with a freshly prepared calibration curve and comparison QC samples.
-
Calculate the percent bias against the comparison samples. The acceptance criteria are typically within ±15%.[5]
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for this compound bioanalysis.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Cinitapride Analysis: The Case for Cinitapride-d5
For researchers, scientists, and drug development professionals, the accurate quantification of Cinitapride in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of commonly used internal standards for Cinitapride analysis and presents the theoretical and practical advantages of using a stable isotope-labeled internal standard, Cinitapride-d5.
While published methodologies for Cinitapride bioanalysis have employed structural analogs such as Risperidone and Cisapride as internal standards, the use of a deuterated counterpart like this compound is considered the gold standard in modern bioanalytical practice. This is primarily due to the ability of stable isotope-labeled (SIL) internal standards to more effectively compensate for variability throughout the analytical process, from sample preparation to detection.[1][2][3]
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of validated LC-MS/MS methods for the quantification of Cinitapride in human plasma using different internal standards. It is important to note that a direct head-to-head experimental comparison between this compound and other internal standards was not available in the reviewed literature. The data for Risperidone and Cisapride are extracted from published studies, while the expected performance of this compound is based on established principles of bioanalytical method validation using SIL internal standards.
| Parameter | Cinitapride with Risperidone IS | Cinitapride with Cisapride IS | Cinitapride with this compound IS (Expected) |
| Linearity Range | 20.118 - 2011.797 pg/mL | 50 - 2000 pg/mL | Expected to be similar to or better than other methods |
| Lower Limit of Quantification (LLOQ) | 20.118 pg/mL | 50 pg/mL | Expected to be in a similar low pg/mL range |
| Intra-day Precision (%RSD) | Not explicitly stated | ≤ 15% | Expected to be consistently <15% |
| Inter-day Precision (%RSD) | Not explicitly stated | ≤ 15% | Expected to be consistently <15% |
| Accuracy (%Bias) | Within acceptable limits | Within 85-115% | Expected to be consistently within 85-115% |
| Recovery | Cinitapride: ~55%, Risperidone: ~70% | Not explicitly stated | High and reproducible, closely tracking Cinitapride |
| Matrix Effect | Not explicitly stated | Not explicitly stated | Significantly minimized due to co-elution and identical ionization behavior |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for the methods using Risperidone and Cisapride as internal standards.
Method 1: Cinitapride Analysis with Risperidone Internal Standard
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with an isocratic elution on a Thermo Hypurity C18 column (50 mm x 4.6 mm, 5 µm).
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.
Method 2: Cinitapride Analysis with Cisapride Internal Standard
-
Sample Preparation: Liquid-Liquid Extraction (LLE) using 300 µl of heparinized plasma.[4]
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a gradient elution.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) with positive electrospray ionization and multiple reaction monitoring (MRM).[4]
-
Ionic Transitions: Cinitapride: m/z 403.28 > 209.09; Cisapride: m/z 466.23 > 184.09.[4]
The Superiority of this compound as an Internal Standard
A stable isotope-labeled internal standard, such as this compound, is the ideal choice for quantitative bioanalysis for several key reasons:[1][2][3]
-
Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS bioanalysis.[5] Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same matrix effects.[5] This allows for accurate correction, leading to higher data quality.
-
Improved Precision and Accuracy: By compensating for variations in sample extraction, injection volume, and ionization efficiency, SIL internal standards lead to significant improvements in the precision and accuracy of the analytical method.[6][7][8]
-
Correction for Analyte Degradation: If the analyte is unstable during sample processing or storage, the SIL internal standard will degrade at the same rate, providing a more accurate quantification of the original analyte concentration.
While structural analogs like Risperidone and Cisapride can be used, they may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to Cinitapride. These differences can lead to inadequate compensation for analytical variability and potentially compromise the reliability of the results.
Experimental Workflow for Cinitapride Bioanalysis
The following diagram illustrates a typical experimental workflow for the quantification of Cinitapride in a biological matrix using an internal standard.
Figure 1. A generalized workflow for the bioanalysis of Cinitapride.
Conclusion
For the quantitative analysis of Cinitapride in biological matrices, the selection of an appropriate internal standard is of utmost importance for method robustness and data integrity. While structural analogs like Risperidone and Cisapride have been successfully used, a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides more effective compensation for matrix effects and other sources of variability, ultimately leading to more accurate and precise results. Researchers and drug development professionals should, therefore, prioritize the use of this compound for all future bioanalytical work involving Cinitapride to ensure the highest quality data for their studies.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. pharmometrica.com.mx [pharmometrica.com.mx]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. High accuracy and precision isotope dilution mass spectrometry: An application to the determination of Mo in seawater - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for Cinitapride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Cinitapride, a gastroprokinetic agent. While a direct cross-validation study using Cinitapride-d5 as an internal standard is not publicly available, this document compiles and compares data from various published, validated assays, offering insights into their performance and applicability. The methodologies detailed herein provide a foundation for researchers selecting or developing assays for Cinitapride in various matrices.
Comparative Analysis of Validated Cinitapride Assays
The following tables summarize the performance characteristics of different validated analytical methods for Cinitapride quantification, primarily in human plasma. These methods are crucial for pharmacokinetic, bioequivalence, and clinical studies.
Table 1: Comparison of UPLC-MS/MS and RP-HPLC Methods for Cinitapride Quantification
| Parameter | UPLC-MS/MS Method | RP-HPLC Method with UV Detection |
| Linearity Range | 50 - 2000 pg/mL[1][2] | 1 - 35 ng/mL[3][4][5] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL[1][2] | 0.3612 ng/mL[3] |
| Internal Standard | Cisapride[1][2] | Not specified in some studies, others use Glimepride |
| Precision (Intra-day & Inter-day) | Within acceptable limits (details not specified)[1][2] | ≤7.1% (%CV)[3][4] |
| Accuracy | Within acceptable limits (details not specified)[1][2] | Within acceptable limits (details not specified)[3] |
| Recovery | >86%[3][4] | 86.6% to 99.93%[4] |
| Sample Volume | 300 µL of heparinized plasma[1][2] | Not explicitly stated in all studies |
| Instrumentation | Ultra Performance Liquid Chromatograph with tandem mass spectrometer[1][2] | High-Performance Liquid Chromatograph with UV detector[3][6] |
Table 2: Detailed Validation Parameters for a UPLC-MS/MS Method
| Validation Parameter | Result |
| Linearity | 50 - 2000 pg/mL[1][2] |
| Correlation Coefficient (r²) | >0.99 (Implied) |
| LLOQ | 50 pg/mL[1][2] |
| Intra-day Precision (%CV) | Not specified |
| Inter-day Precision (%CV) | Not specified |
| Accuracy (% Bias) | Not specified |
| Matrix Effect | Not specified |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable[1][2] |
Table 3: Detailed Validation Parameters for an RP-HPLC-UV Method
| Validation Parameter | Result |
| Linearity | 1 - 35 ng/mL[3][4][5] |
| Correlation Coefficient (r²) | >0.999[5] |
| LOD | 0.1192 ng/mL[3] |
| LOQ | 0.3612 ng/mL[3] |
| Intra-day Precision (%CV) | ≤7.1%[3][4] |
| Inter-day Precision (%CV) | ≤7.1%[3][4] |
| Accuracy (% Recovery) | 86.6% to 99.93%[4] |
Experimental Protocols
Below are the detailed methodologies for the key validated assays cited in this guide.
UPLC-MS/MS Method for Cinitapride in Human Plasma
This method offers high sensitivity and selectivity for the quantification of Cinitapride in a small plasma volume.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of heparinized human plasma, add the internal standard (Cisapride).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.[1][2]
2. Chromatographic Conditions:
-
System: Ultra Performance Liquid Chromatograph.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
Flow Rate: Optimized for best separation and peak shape.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions:
-
System: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cinitapride: Precursor ion > Product ion (specific m/z values to be optimized).
-
Internal Standard (Cisapride): Precursor ion > Product ion (specific m/z values to be optimized).
-
RP-HPLC Method with UV Detection for Cinitapride in Human Plasma
This method provides a robust and more accessible alternative for Cinitapride quantification.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Spike blank plasma samples with known concentrations of Cinitapride and the internal standard.
-
Perform liquid-liquid extraction using a suitable organic solvent.
-
Separate the organic layer and evaporate it to dryness.
2. Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph.
-
Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium acetate (pH 5.2), methanol, and acetonitrile (40:50:10, v/v/v).[3][7]
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 260 nm.[7]
-
Injection Volume: 20 µL.
Visualizations
Experimental Workflow for Cinitapride Quantification
The following diagram illustrates a typical workflow for the bioanalysis of Cinitapride in plasma samples.
Caption: A generalized workflow for the quantification of Cinitapride in biological matrices.
Cinitapride Signaling Pathway
Cinitapride exerts its prokinetic effects through a multi-target mechanism primarily involving serotonergic and dopaminergic pathways in the gastrointestinal tract.[8]
Caption: The signaling pathway of Cinitapride, highlighting its effects on 5-HT and dopamine receptors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of an UPLC-MS/MS micromethod for quantitation of cinitapride in plasma and its application in a pharmacokinetic interaction trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]
Cinitapride Bioanalysis: A Comparative Guide to Assay Linearity and Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of cinitapride in biological matrices, with a focus on the linearity and sensitivity of these assays. While direct experimental data using Cinitapride-d5 as an internal standard is not extensively published, this document compiles and compares data from validated LC-MS/MS and HPLC-UV methods. The inclusion of a deuterated internal standard like this compound is a standard practice in LC-MS/MS bioanalysis to ensure the highest accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.
Executive Summary
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods demonstrate superior sensitivity and a wider linear range for cinitapride quantification compared to high-performance liquid chromatography with ultraviolet detection (HPLC-UV). LC-MS/MS assays can achieve lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range, making them ideal for pharmacokinetic and bioequivalence studies where low concentrations of the drug are expected. The use of a stable isotope-labeled internal standard, such as this compound, is critical in LC-MS/MS to compensate for analytical variability, thereby enhancing data quality.
Data Presentation: Linearity and Sensitivity Comparison
The following table summarizes the performance characteristics of different analytical methods for cinitapride quantification.
| Method | Internal Standard | Matrix | Linearity Range | LLOQ | Correlation Coefficient (r²) |
| LC-MS/MS | Cisapride | Human Plasma | 50 - 2000 pg/mL | 50 pg/mL | Not Reported |
| LC-MS/MS | Risperidone | Human Plasma | 20.12 - 2011.80 pg/mL | 20.12 pg/mL | Not Reported |
| HPLC-UV | None | Human Plasma | 1 - 35 ng/mL | 1 ng/mL | > 0.999 |
LLOQ: Lower Limit of Quantification
Experimental Protocols
LC-MS/MS Method with Internal Standard (Representative Protocol)
This protocol is a representative example based on common practices for bioanalytical LC-MS/MS methods.
-
Sample Preparation:
-
To 300 µL of human plasma, add the internal standard solution (e.g., Cisapride or Risperidone).
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard. For LLE, a common solvent is a mixture of diethyl ether and ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium formate with formic acid at pH 3) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
HPLC-UV Method
-
Sample Preparation:
-
To 500 µL of human plasma, add a suitable extraction solvent (e.g., tert-butyl methyl ether).
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
Mandatory Visualization
The following diagram illustrates a typical workflow for a cinitapride bioassay using LC-MS/MS with a deuterated internal standard like this compound.
Caption: Workflow of a Cinitapride Bioassay using LC-MS/MS and a Deuterated Internal Standard.
Discussion
The choice of an analytical method for cinitapride quantification is highly dependent on the required sensitivity and the nature of the study.
-
LC-MS/MS: This is the gold standard for bioanalytical studies due to its high sensitivity and selectivity. The ability to detect cinitapride at the pg/mL level is crucial for accurately defining its pharmacokinetic profile, especially the terminal elimination phase. The use of a stable isotope-labeled internal standard like this compound is paramount in LC-MS/MS. Because this compound has nearly identical physicochemical properties to the unlabeled drug, it co-elutes and experiences similar ionization efficiency and matrix effects. This co-behavior allows for precise correction of any analytical variability, leading to highly accurate and reliable data.
-
HPLC-UV: While less sensitive than LC-MS/MS, HPLC-UV methods can be suitable for studies involving higher concentrations of cinitapride, such as in vitro dissolution testing or analysis of pharmaceutical formulations. The linearity range in the ng/mL to µg/mL is often sufficient for these applications[4]. However, for bioequivalence or pharmacokinetic studies in biological matrices, the LLOQ of HPLC-UV methods may not be low enough to capture the complete concentration-time profile of the drug.
References
A Comparative Analysis of Analytical Methods for Cinitapride Pharmacokinetic Studies
For Immediate Release:
This guide provides a comprehensive comparison of the predominant analytical methods used in the pharmacokinetic analysis of Cinitapride, a gastroprokinetic agent. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the performance, protocols, and applications of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). This document summarizes key performance metrics, detailed experimental data, and visual workflows to aid in the selection of the most appropriate analytical technique for pharmacokinetic studies.
Performance Comparison of Analytical Methods
The choice of analytical method is critical for accurately determining drug concentrations in biological matrices. The sensitivity, specificity, and throughput of the method directly impact the quality of the pharmacokinetic data obtained. Below is a summary of key performance characteristics for the three most common methods used for Cinitapride quantification.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Linearity Range | 1 - 150 ng/mL[1][2] | 20.12 - 2011.80 pg/mL[3] | 50 - 2000 pg/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | ~0.36 - 0.52 ng/mL[2][6] | ~20.12 pg/mL[3] | ~50 pg/mL[4][7] |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[1][6] | Solid-Phase Extraction (SPE)[3] | Liquid-Liquid Extraction (LLE)[4][5] |
| Typical Sample Volume | 500 µL Plasma[6] | Not Specified | 300 µL Plasma[4][5] |
| Run Time | ~4.2 minutes[2] | Not Specified | ~3 minutes[4] |
| Selectivity | Moderate | High | High |
| Sensitivity | Low to Moderate | High | Very High |
Cinitapride Pharmacokinetic Parameters from Representative Studies
The following table presents pharmacokinetic parameters of Cinitapride from studies utilizing different analytical methods. It is crucial to note that direct comparison of these values is challenging due to variations in study design, dosage, formulation, and patient populations. The data serves to illustrate the application of each method in a clinical research context.
| Parameter | LC-MS/MS (1 mg, single dose, Chinese volunteers)[8] | UPLC-MS/MS (1 mg, single dose, German population)[7] |
| Cmax (Maximum Concentration) | 0.44 ± 0.16 ng/mL | 0.33 ± 0.17 ng/mL |
| Tmax (Time to Cmax) | 1.8 ± 0.8 h | 1.4 ± 0.6 h |
| AUC₀-t (Area Under the Curve) | 1.70 ± 0.54 ng·h/mL | Not Reported |
| t½ (Half-life) | 4.0 ± 1.1 h | 8.4 ± 15 h |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in pharmacokinetic analysis, the following diagrams illustrate a general study workflow and a comparison of the analytical procedures.
Detailed Experimental Protocols
HPLC-UV Method
A reversed-phase high-performance liquid chromatographic method with ultraviolet detection has been developed and validated for Cinitapride in human plasma.[1]
-
Sample Preparation (Liquid-Liquid Extraction): 500 µL of plasma is mixed with 3 mL of tert-butyl methyl ether.[6] The mixture is vortexed and centrifuged. The organic layer is then separated and evaporated to dryness.[9] The residue is reconstituted in the mobile phase for injection.[9]
-
Chromatographic Conditions:
LC-MS/MS Method
A rapid, sensitive, and specific method to quantify Cinitapride in human plasma has been established using liquid chromatography coupled to tandem mass spectrometry.[3]
-
Sample Preparation (Solid-Phase Extraction): This method involves a solid-phase extraction (SPE) procedure to clean up the plasma sample and isolate the analyte from endogenous interferences.[3]
-
Chromatographic Conditions:
UPLC-MS/MS Method
An ultra-performance liquid chromatography-tandem mass spectrometry micromethod has been developed for the sensitive quantification of Cinitapride in human plasma.[4][5]
-
Sample Preparation (Liquid-Liquid Extraction): 300 µL of heparinized plasma is extracted using a cold mixture of diethyl ether and ethyl acetate (70:30 v/v).[4] Samples are vortex-mixed, centrifuged, and the supernatant is evaporated to dryness.[4] The residue is reconstituted in a water:acetonitrile mixture (50:50 v/v).[4]
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).[4]
-
Mobile Phase: An isocratic mobile phase consisting of 2 mM aqueous ammonium formate (pH 3) and acetonitrile (74:26 v/v).[4]
-
Flow Rate: 0.35 mL/min.[4]
-
Detection: Mass spectrometric analysis is performed using positive electrospray ionization with multiple-reaction monitoring (MRM).[4][5] The ionic transition monitored for Cinitapride is m/z 403.28 > 209.09.[4]
-
Conclusion
The selection of an analytical method for Cinitapride pharmacokinetic studies is dependent on the specific requirements of the research.
-
HPLC-UV is a cost-effective and accessible method suitable for studies where high sensitivity is not a primary concern.[1][6] However, it may be susceptible to interferences from plasma matrix components.
-
LC-MS/MS offers a significant increase in sensitivity and selectivity over HPLC-UV, allowing for the accurate quantification of Cinitapride at very low concentrations (pg/mL).[3] The use of solid-phase extraction provides cleaner samples.
-
UPLC-MS/MS represents the most advanced technique, providing the highest sensitivity and throughput.[4][5] The use of sub-2µm particle columns allows for faster run times and improved chromatographic resolution, making it ideal for high-throughput clinical trials.[4]
Ultimately, while all three methods can be validated for pharmacokinetic studies, the superior sensitivity and specificity of mass spectrometry-based methods (LC-MS/MS and UPLC-MS/MS) make them the preferred choice for generating robust and reliable data, particularly for studies involving low doses or detailed metabolite analysis.[3][4]
References
- 1. Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmometrica.com.mx [pharmometrica.com.mx]
- 5. Development of an UPLC-MS/MS micromethod for quantitation of cinitapride in plasma and its application in a pharmacokinetic interaction trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics and tolerability of cinitapride in healthy Chinese volunteers: a randomized, open-label, single- and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inter-laboratory comparison of Cinitapride analysis with Cinitapride-d5
This guide provides a comparative overview of published analytical methods for the quantification of Cinitapride, a gastroprokinetic agent, in biological matrices. While a formal inter-laboratory comparison study with Cinitapride-d5 as a common internal standard has not been identified in the public domain, this document synthesizes data from single-laboratory validation studies to offer researchers and drug development professionals a comprehensive resource for evaluating analytical performance. The methodologies presented herein are primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification.
Quantitative Performance of Cinitapride Analytical Methods
The performance of an analytical method is determined by several key parameters, including the Lower Limit of Quantification (LLOQ), the range of linearity, precision, and accuracy. The following table summarizes the performance of various published methods for Cinitapride analysis in human plasma.
| Parameter | Method 1 | Method 2 | Method 3 |
| Principle | UPLC-MS/MS | HPLC-UV | RP-HPLC |
| Internal Standard | Cisapride | Not specified | Glimepiride |
| Linearity Range | 50 - 2000 pg/mL[1][2] | 1 - 35 ng/mL[3][4] | 25 - 150 ng/mL[5] |
| LLOQ | 50 pg/mL[1][2] | 0.3612 ng/mL[4] | 25 ng/mL[5] |
| Intra-day Precision (%CV) | ≤ 7.1% | Not Reported | Not Reported |
| Inter-day Precision (%CV) | ≤ 7.1% | Not Reported | Not Reported |
| Accuracy (%RE) | Within ±15% | Not Reported | Not Reported |
| Extraction Recovery | > 86% | > 86%[3][4] | Not Reported |
| Biological Matrix | Human Plasma[1][2] | Human Plasma[3][4] | Human Plasma[5] |
Experimental Protocols
A detailed experimental protocol is crucial for the replication and validation of analytical methods. Below is a representative LC-MS/MS methodology for the analysis of Cinitapride in human plasma, based on published literature. This compound, a stable isotope-labeled version of the drug, is the ideal internal standard for such assays to correct for matrix effects and variability in extraction and ionization.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: Transfer 300 µL of human plasma into a clean microcentrifuge tube.[1][2]
-
Internal Standard Spiking: Add a specific amount of this compound working solution (concentration to be optimized, e.g., 10 ng/mL) to each plasma sample, except for the blank samples.
-
Vortexing: Vortex the samples briefly to ensure homogeneity.
-
Extraction: Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortexing & Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Chromatographic Conditions
-
Chromatograph: Ultra-Performance Liquid Chromatography (UPLC) system.[1]
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cinitapride: m/z 403.28 → 209.09[1]
-
This compound: The transition for the deuterated internal standard would be monitored in a separate channel. The precursor ion would be 5 mass units higher than Cinitapride, and the product ion would be selected based on fragmentation studies.
-
-
Instrument Settings: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.
Visualizations
Experimental Workflow for Cinitapride Analysis
Caption: Experimental workflow for Cinitapride analysis.
Bioanalytical Method Validation Pathway
Caption: Bioanalytical method validation pathway.
References
- 1. pharmometrica.com.mx [pharmometrica.com.mx]
- 2. Development of an UPLC-MS/MS micromethod for quantitation of cinitapride in plasma and its application in a pharmacokinetic interaction trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cinitapride Assay Robustness: A Comparative Guide to Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Cinitapride, with a focus on assessing the robustness of an assay employing a deuterated internal standard, Cinitapride-d5. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented as a superior approach for ensuring the reliability and accuracy of pharmacokinetic and other clinical studies.
Executive Summary
Comparison of Analytical Methods
The choice of an analytical method for Cinitapride quantification has a direct impact on the quality of the data generated. Below is a comparison of commonly employed methods, highlighting the key performance characteristics.
| Parameter | HPLC-UV | LC-MS/MS with Analogue IS (e.g., Cisapride) | LC-MS/MS with this compound (SIL-IS) |
| Specificity | Moderate to Good | Excellent | Excellent |
| Sensitivity (LLOQ) | ng/mL range[1] | pg/mL to ng/mL range[2][3] | pg/mL range (expected) |
| Linearity (R²) | >0.99[1] | >0.99[2] | >0.99 (expected) |
| Accuracy (% Bias) | Within ±15% | Within ±15%[2] | Within ±15% (expected to be superior) |
| Precision (% CV) | <15%[1] | <15%[2] | <15% (expected to be superior) |
| Matrix Effect Compensation | Poor | Moderate | Excellent[2] |
| Robustness | Moderate | Good | Excellent |
Key takeaway: While all methods can be validated to meet regulatory requirements, an LC-MS/MS method with this compound as the internal standard is anticipated to provide the highest level of data integrity due to its superior ability to correct for analytical variability. The use of a SIL-IS is a key factor in enhancing assay robustness, especially when dealing with complex biological matrices.[2]
The Importance of a Deuterated Internal Standard
In LC-MS/MS bioanalysis, an ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, from extraction to detection. A deuterated internal standard, such as this compound, is chemically identical to Cinitapride, with the only difference being the presence of heavier deuterium atoms. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during:
-
Sample Preparation: Any loss of analyte during extraction or other sample handling steps will be mirrored by a proportional loss of the deuterated IS, ensuring the analyte-to-IS ratio remains constant.
-
Chromatographic Separation: Cinitapride and this compound will have nearly identical retention times, meaning they experience the same chromatographic conditions and potential for matrix effects at the point of elution.
-
Ionization in the Mass Spectrometer: Matrix components can either suppress or enhance the ionization of the analyte. Since the deuterated IS is present in the same microenvironment within the ion source, it will experience the same degree of ion suppression or enhancement, effectively normalizing the analyte's signal.
The use of an analogue internal standard, while acceptable, is a compromise. Structural differences, however minor, can lead to different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, potentially leading to less accurate and precise results.
Cinitapride's Mechanism of Action
Cinitapride is a gastroprokinetic agent that exerts its effects through a multi-target mechanism primarily involving serotonin (5-HT) and dopamine (D2) receptors in the gastrointestinal tract.[4][5][6] Understanding this signaling pathway is essential for correlating pharmacokinetic data with pharmacodynamic outcomes.
Caption: Cinitapride's signaling pathway.
Experimental Protocols
Herein are detailed methodologies for a robust LC-MS/MS assay for Cinitapride in human plasma using this compound as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile(Gradient elution may be required) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cinitapride: [M+H]⁺ → fragment ionthis compound: [M+H]⁺ → fragment ion |
| Collision Energy | Optimized for each transition |
Note: Specific MRM transitions and collision energies need to be optimized for the instrument in use.
Assessing Assay Robustness: An Experimental Workflow
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.
Caption: Workflow for assessing assay robustness.
Parameters to Evaluate for Robustness:
-
Chromatographic Conditions:
-
Mobile phase composition (± 2% organic content)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
-
Sample Preparation:
-
Extraction solvent volume (± 5%)
-
Vortexing/shaking time (± 10%)
-
-
Instrument Conditions:
-
Different columns (same type, different batches)
-
Different analysts
-
The acceptance criteria for robustness testing should be that the system suitability parameters (e.g., retention time, peak shape, signal-to-noise ratio) remain within acceptable limits, and the accuracy and precision of quality control samples do not deviate significantly from the established validation data.
Conclusion
For the accurate and reliable quantification of Cinitapride in biological matrices, an LC-MS/MS method employing a deuterated internal standard, this compound, is the recommended approach. The inherent chemical and physical similarity of the SIL-IS to the analyte provides the most effective means of compensating for analytical variability, thereby ensuring the highest level of assay robustness. While other methods can be validated and utilized, the use of this compound will lead to more defensible data, which is paramount in the context of drug development and clinical research. The experimental protocols and robustness testing workflow provided in this guide offer a framework for the development and validation of a high-quality bioanalytical method for Cinitapride.
References
- 1. pharmometrica.com.mx [pharmometrica.com.mx]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Cinitapride Tartrate? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines for Deuterated Standards
For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The harmonization of guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) under the International Council for Harmonisation (ICH) M10 guideline has streamlined this process. This guide provides a comprehensive comparison of these harmonized guidelines with a specific focus on the use of deuterated internal standards, offering supporting experimental data, detailed protocols, and visual workflows to facilitate understanding and implementation.
The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, is widely recognized as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] A suitable internal standard is added to calibration standards, quality control (QC) samples, and study samples at a constant concentration to correct for variability during sample processing and analysis. The ideal internal standard co-elutes with the analyte and has a similar extraction recovery and ionization response, which is best achieved with a SIL-IS.[3] This approach significantly improves the robustness and reliability of the bioanalytical method.
Harmonized Landscape: The ICH M10 Guideline
Previously, bioanalytical method validation was governed by separate guidelines from the FDA and EMA. While largely similar, there were subtle differences in terminology and recommended validation parameters.[4] However, with the adoption of the ICH M10 guideline, a unified framework now exists, ensuring consistency in the validation of bioanalytical assays across these major regulatory bodies.[5]
The core principle of the ICH M10 guideline is to demonstrate that a bioanalytical method is suitable for its intended purpose.[5] For chromatographic methods, a full validation encompasses the evaluation of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.
The Power of Deuterated Internal Standards: A Performance Comparison
The superiority of deuterated internal standards over structural analogs is not merely theoretical. Experimental data consistently demonstrates improved precision and accuracy. A key reason for this is the ability of a co-eluting SIL-IS to effectively compensate for matrix effects, which are a common source of variability in bioanalytical assays.
| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | n | Statistical Significance (p-value) |
| Kahalalide F | Analog | 96.8 | 8.6 | 284 | p < 0.0005 (vs. true value) |
| Kahalalide F | Deuterated (SIL) | 100.3 | 7.6 | 340 | p = 0.5 (vs. true value) |
| Everolimus | Analog (32-desmethoxyrapamycin) | - | - | - | Slope vs. reference method: 0.83 |
| Everolimus | Deuterated (d4) | - | - | - | Slope vs. reference method: 0.95 |
| Sirolimus | Analog (desmethoxyrapamycin) | Higher than deuterated IS | 7.6 - 9.7 (Interpatient CV) | 72 | Overestimation compared to deuterated IS |
| Sirolimus | Deuterated (d3) | - | 2.7 - 5.7 (Interpatient CV) | 72 | - |
Table 1: Comparison of Assay Performance with Analog vs. Deuterated Internal Standards. This table summarizes data from studies comparing the performance of assays using analog internal standards versus deuterated (stable isotope-labeled) internal standards. The data for Kahalalide F shows a statistically significant improvement in accuracy and precision with the deuterated standard.[4] For Everolimus, the use of a deuterated internal standard resulted in a slope closer to 1 when compared to an independent LC-MS/MS method, indicating better agreement. For Sirolimus, the interpatient coefficient of variation (CV) was consistently lower with the deuterated internal standard, and the analog standard led to an overestimation of the drug concentration.[6]
Experimental Protocol: A Step-by-Step Guide to Bioanalytical Method Validation with a Deuterated Internal Standard
The following protocol outlines the key steps for validating a bioanalytical method using LC-MS/MS with a deuterated internal standard, in accordance with the ICH M10 guideline.
1. Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of the analyte and the deuterated internal standard (IS) in a suitable organic solvent.
-
From the stock solutions, prepare working solutions for spiking into the biological matrix to create calibration standards and quality control (QC) samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte. A typical calibration curve consists of a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and at least six to eight non-zero concentration levels.
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
3. Sample Preparation:
-
To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the deuterated internal standard working solution.
-
Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the organic extract and reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
5. Validation Parameters:
-
Selectivity: Analyze at least six different lots of blank biological matrix to ensure no significant interference at the retention times of the analyte and IS. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
-
Calibration Curve: Analyze the calibration standards and plot the peak area ratio (analyte/IS) versus the nominal concentration of the analyte. The curve should be reproducible, and the back-calculated concentrations of at least 75% of the standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
Accuracy and Precision: Analyze the QC samples in replicate (at least five) on multiple days. The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS. This is typically done by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow
To further clarify the processes, the following diagrams illustrate the key workflows in bioanalytical method validation.
Caption: A high-level overview of the bioanalytical method validation workflow.
Caption: How deuterated internal standards correct for analytical variability.
Potential Challenges with Deuterated Standards
While highly effective, the use of deuterated standards is not without potential challenges. It is crucial to be aware of and address these during method development and validation:
-
Isotopic Interference: Naturally occurring isotopes of the analyte can sometimes interfere with the detection of the deuterated internal standard, particularly if the mass difference is small.[7]
-
Purity of the Standard: The deuterated internal standard should be of high isotopic purity and free from the unlabeled analyte. The presence of the unlabeled analyte as an impurity can lead to inaccurate results.
-
Chromatographic Separation: In some cases, a slight chromatographic separation between the analyte and its deuterated analog can occur due to the kinetic isotope effect. This can lead to differential matrix effects if the elution times are not closely matched.
-
Isotopic Exchange: Deuterium atoms in certain chemical positions can be susceptible to exchange with protons from the solvent, leading to a loss of the isotopic label.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. lcms.cz [lcms.cz]
- 4. scispace.com [scispace.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Safety Operating Guide
Personal protective equipment for handling Cinitapride-d5
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Cinitapride-d5 is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is the deuterated form of Cinitapride, a gastroprokinetic agent.[1] While specific safety data for the deuterated compound is limited, the safety protocols for Cinitapride serve as a reliable guide due to their chemical similarity. Cinitapride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data sheet for Cinitapride.[2][3]
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin | Impervious Clothing | Should be fire/flame resistant.[3] |
| Protective Gloves | Inspect gloves for integrity before use. Wash and dry hands after handling.[3] | |
| Respiratory | Suitable Respirator | Use in areas with adequate ventilation.[2] |
It is crucial to use PPE that has been tested for resistance to hazardous drugs.[4] Disposable PPE should not be reused.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting. This workflow is designed to prevent contamination and ensure the safety of the handler.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
Step-by-Step Handling Procedures
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for Cinitapride.[2][3]
-
Ensure the work area, such as a laboratory fume hood, has adequate ventilation.[6]
-
Locate the nearest safety shower and eye wash station.[2]
-
Confirm that a spill kit is readily accessible.
2. Personal Protective Equipment (PPE) Application:
-
Don the appropriate PPE as detailed in the table above. This includes safety goggles, impervious clothing, and protective gloves.[2][3] For tasks with a risk of aerosolization, a suitable respirator is necessary.[2]
3. Handling and Weighing:
-
Handle this compound powder in a designated area with proper exhaust ventilation to avoid dust formation.[2]
-
Use appropriate tools for weighing and transferring the compound to minimize spillage.
4. Dissolution:
-
When preparing solutions, be aware of the recommended solvents. For Cinitapride, DMSO is a common solvent.[7]
-
To prevent inactivation from repeated freeze-thaw cycles, aliquot and store the solution appropriately.[7]
5. Storage:
-
Store this compound powder at -20°C for up to 3 years.[7]
-
In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[7]
-
Keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection: Collect waste material in suitable, closed containers labeled for disposal.[3]
-
Environmental Precautions: Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[2][3] Prevent further leakage or spillage if it is safe to do so.[3]
-
Disposal Method: Dispose of contents and containers at an approved waste disposal plant.[2] Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
In Case of Accidental Release:
-
Avoid dust formation and breathing vapors, mist, or gas.[3]
-
Remove all sources of ignition.[3]
-
Use personal protective equipment to avoid contact with skin and eyes.[3]
-
Collect the spillage and place it in a suitable, closed container for disposal.[2][3]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[3]
-
In Case of Eye Contact: Rinse eyes with plenty of water for at least 15 minutes and seek medical attention.
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse your mouth.[2] Do not induce vomiting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
